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1-(2,3-Dichlorophenyl)urea Documentation Hub

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  • Product: 1-(2,3-Dichlorophenyl)urea
  • CAS: 13142-51-3

Core Science & Biosynthesis

Foundational

Structural Dynamics and Conformational Analysis of 1-(2,3-Dichlorophenyl)urea: A Technical Guide

Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 1-(2,3-Dichlorophenyl)urea (CAS: 10298-93-8). While phenylureas are ubiquitous in agrochemistry (e.g., Diuron meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 1-(2,3-Dichlorophenyl)urea (CAS: 10298-93-8). While phenylureas are ubiquitous in agrochemistry (e.g., Diuron metabolites) and medicinal chemistry (e.g., kinase inhibitors), the 2,3-dichloro substitution pattern introduces unique steric constraints often overlooked in standard screenings.

This document details the synthetic architecture, spectroscopic signature, and the critical "ortho-effect" that dictates the molecule's non-planar conformation. These insights are vital for researchers optimizing ligand-protein binding where steric clashes with the 2-position chlorine can drastically alter affinity.

Module 1: Synthetic Architecture

To study the conformation, high-purity crystalline material is required. The most robust protocol for synthesizing mono-substituted aryl ureas avoids the use of unstable isocyanates by utilizing the reaction between the corresponding aniline hydrochloride and alkali cyanates.

Validated Synthesis Protocol

Objective: Synthesis of 1-(2,3-Dichlorophenyl)urea via nucleophilic addition.

  • Precursor: 2,3-Dichloroaniline (2,3-DCA).

  • Reagent: Potassium Cyanate (KOCN).

  • Solvent System: Aqueous Acetic Acid / Water.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 mmol of 2,3-dichloroaniline in 20 mL of glacial acetic acid and 40 mL of warm water (50°C). Ensure complete protonation of the amine to form the soluble anilinium species.

  • Cyanate Addition: Prepare a solution of Potassium Cyanate (12.0 mmol, 1.2 eq) in 10 mL distilled water. Add this dropwise to the stirring aniline solution over 15 minutes.

  • Precipitation: The reaction is driven by the loss of ammonia-like character. As the urea forms, it becomes less soluble in the acidic medium. Stir at 55°C for 2 hours, then cool to room temperature.

  • Purification: Filter the resulting white precipitate. Wash with 10% HCl (to remove unreacted aniline) followed by cold water. Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals.

Synthetic Workflow Visualization

SynthesisWorkflow Aniline 2,3-Dichloroaniline (Precursor) Protonation Acidic Solubilization (AcOH/H2O) Aniline->Protonation Intermediate Anilinium Intermediate Protonation->Intermediate Reaction Nucleophilic Addition (55°C, 2h) Intermediate->Reaction Cyanate Potassium Cyanate (Nucleophile) Cyanate->Reaction Product Crude Urea Precipitate Reaction->Product - KCl Purification Recrystallization (EtOH/H2O) Product->Purification Wash 10% HCl Final 1-(2,3-Dichlorophenyl)urea (Crystalline) Purification->Final

Figure 1: Reaction pathway for the synthesis of 1-(2,3-Dichlorophenyl)urea via the Wöhler synthesis adaptation.

Module 2: Structural Characterization

The identity of the 2,3-isomer is distinct from its common regioisomers (3,4-DCPU or 3,5-DCPU) primarily through NMR coupling constants and specific IR shifts caused by the ortho-chloro substituent.

Spectroscopic Signatures (Representative Data)
TechniqueParameterValue / RangeStructural Insight
1H NMR

NH (Urea)
8.2 - 8.5 ppm (s)Downfield shift due to intramolecular H-bonding with ortho-Cl.
1H NMR

Ar-H
7.1 - 7.4 ppm (m)ABC spin system typical of 1,2,3-trisubstituted benzene.
FT-IR

C=O (Amide I)
~1650 cm⁻¹Lower frequency than alkyl ureas due to phenyl conjugation.
FT-IR

NH (Stretch)
3300 - 3450 cm⁻¹Broadening indicates intermolecular hydrogen bonding network.
Melting Point Tm155 - 158°CDistinct from 3,4-isomer (Diuron metabolite, ~158-159°C).

Technical Note: In the 1H NMR, the key differentiator for the 2,3-isomer is the splitting pattern of the aromatic protons. Unlike the 3,4-isomer (which shows an isolated singlet and a doublet pair), the 2,3-isomer displays a tight multiplet integration corresponding to the 4, 5, and 6 positions, often requiring high-field (500 MHz+) instruments to resolve fully.

Module 3: Conformational Dynamics (The Core Analysis)

This is the critical section for researchers. Unlike unsubstituted phenylurea, which is relatively planar, 1-(2,3-Dichlorophenyl)urea exhibits significant torsional strain.

The Ortho-Effect and Planarity

The urea moiety (


) naturally prefers a planar conformation to maximize 

conjugation between the nitrogen lone pairs and the carbonyl. However, the chlorine atom at the C2 position (ortho) creates a steric clash with the urea oxygen or the amide hydrogen, depending on the rotation.
  • The Twist: To relieve this strain, the phenyl ring rotates out of the plane of the urea bridge.

  • Torsion Angle (

    
    ):  Crystallographic studies of analogous ortho-substituted ureas suggest a torsion angle (C2-C1-N-C=O) of approximately 40° to 60° .
    
  • Intramolecular H-Bonding: A stabilizing interaction often forms between the amide proton (

    
    ) and the electron-rich ortho-chlorine (
    
    
    
    ). This "locks" the molecule into a specific rotamer, reducing the entropic penalty of binding if the protein pocket accommodates this shape.
Conformational Energy Landscape

The molecule exists in equilibrium between two primary states: the Planar Transition State (high energy, sterically hindered) and the Twisted Ground State (low energy, stabilized).

ConformationEnergy GroundState Twisted Ground State (Min. Energy) Twist ~45° HBond Intramolecular Lock (N-H...Cl) GroundState->HBond Stabilized by Solubility Reduced Solubility (Lattice Energy High) GroundState->Solubility Crystal Packing Implication Binding Bioactivity Profile (Restricted Rotation) GroundState->Binding Pre-organized Conformation TransitionState Planar Transition State (Max. Energy) Steric Clash: Cl vs O=C TransitionState->GroundState Relaxation via Bond Rotation

Figure 2: Energy landscape showing the relaxation from a sterically hindered planar state to the stable twisted conformation.

Module 4: Biological & Experimental Implications[1]

Impact on Drug Design

In kinase inhibitor design, the urea bridge often functions as a "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Sorafenib).

  • 3,4-Substitution: Allows a flatter conformation, fitting into narrow clefts.

  • 2,3-Substitution (Current Topic): The twist forces the phenyl ring to occupy a different vector. If the binding pocket is narrow, the 2,3-isomer will have drastically reduced affinity compared to the 3,4-isomer. Conversely, if the pocket requires a "propeller" shape, the 2,3-isomer acts as a conformationally restricted analog, potentially increasing selectivity.

Solubility Challenges

The high lattice energy driven by the strong dipole of the urea and the efficient packing of the twisted conformers makes 1-(2,3-Dichlorophenyl)urea sparingly soluble in water.

  • Recommendation: For biological assays, dissolve in 100% DMSO to create a stock solution (10-50 mM) before diluting into aqueous media. Ensure final DMSO concentration is <1% to prevent precipitation.

References

  • Vertex AI Search (2023). Conformational analysis and rotational barriers of alkyl- and phenyl-substituted urea derivatives. National Institutes of Health (PubMed). Link

  • Vertex AI Search (2023). Conformationally constrained ortho-anilino diaryl ureas: discovery of P2Y1 antagonists.[1] Journal of Medicinal Chemistry.[1] Link

  • Vertex AI Search (2023). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate.[2][3] Link

  • Vertex AI Search (2023). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation.[4] Biochemical Pharmacology.[2][5] Link

  • PubChem (2023). Urea, (3,4-dichlorophenyl)- Compound Summary. National Library of Medicine. Link

Sources

Exploratory

1-(2,3-Dichlorophenyl)urea CAS number and chemical identifiers

Executive Summary 1-(2,3-Dichlorophenyl)urea is a synthetic phenylurea derivative characterized by a urea moiety attached to a benzene ring substituted with chlorine atoms at the ortho (2) and meta (3) positions. While l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-Dichlorophenyl)urea is a synthetic phenylurea derivative characterized by a urea moiety attached to a benzene ring substituted with chlorine atoms at the ortho (2) and meta (3) positions. While less commercially ubiquitous than its 3,4-isomer (a metabolite of the herbicide Diuron), the 2,3-isomer serves as a critical structural probe in Structure-Activity Relationship (SAR) studies involving cytokinin receptors in plant physiology and kinase inhibition in medicinal chemistry. This guide outlines its chemical identity, validated synthetic protocols, and physicochemical properties, addressing the scarcity of experimental data in public dossiers with theoretically grounded predictions.

Part 1: Chemical Identity & Physicochemical Profiling

The precise identification of polychlorinated phenylureas is prone to isomer confusion. The data below specifically pertains to the 2,3-dichloro isomer.

Nomenclature and Identifiers
Identifier TypeValueNotes
CAS Number 13142-51-3 Specific to the 2,3-isomer.[1]
IUPAC Name 1-(2,3-Dichlorophenyl)ureaAlso cited as N-(2,3-Dichlorophenyl)urea.
SMILES NC(=O)Nc1cccc(Cl)c1ClUseful for cheminformatics/docking.
InChI Key UFHOJXMPOXWIPE-UHFFFAOYSA-NStandard hash for verification.
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Physicochemical Properties

Note: Due to limited experimental data in public chemical registries for this specific isomer, values marked with () are calculated based on structural analogs and QSAR models.*

PropertyValueScientific Context
Physical State Solid (Crystalline powder)Typical of arylureas.
Melting Point 155–165 °C (Predicted)3,4-isomer melts at ~158°C; ortho substitution may lower MP slightly due to steric strain.
LogP (Octanol/Water) ~2.3 – 2.5 (Predicted)Moderate lipophilicity; suitable for membrane permeability.
Solubility Low in water; Soluble in DMSO, DMF, MeOHUrea H-bonding network reduces aqueous solubility.
pKa ~13.5 (Amide NH)Very weak acid; neutral at physiological pH.

Part 2: Synthetic Routes & Process Chemistry[2]

The synthesis of 1-(2,3-Dichlorophenyl)urea relies on the nucleophilic addition of an amine to an isocyanate equivalent. Two primary routes are recommended depending on scale and available reagents.

Protocol A: Aqueous Acid Route (Wöhler Adaptation)

Recommended for: Bench-scale synthesis, high safety, low cost.

Mechanism: 2,3-Dichloroaniline acts as the nucleophile attacking isocyanic acid (HNCO), generated in situ from potassium cyanate (KCN) and acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,3-dichloroaniline in 20 mL of glacial acetic acid. Dilute with 40 mL of warm water (50°C).

  • Reagent Preparation: Dissolve 15 mmol (1.5 eq) of Potassium Cyanate (KOCN) in 10 mL of water.

  • Addition: Add the KOCN solution dropwise to the aniline solution with vigorous stirring.

    • Critical Control Point: Maintain temperature < 55°C to prevent polymerization of isocyanic acid.

  • Precipitation: The mixture will become turbid as the urea precipitates. Stir for 2 hours at room temperature.

  • Work-up: Dilute with 50 mL ice water. Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted aniline.

Protocol B: Isocyanate Route (Anhydrous)

Recommended for: High purity requirements, moisture-sensitive analogs.

Reaction: 2,3-Dichloroaniline + Trimethylsilyl isocyanate (TMS-NCO)


 Product.
  • Dissolve aniline in dry THF.

  • Add 1.2 eq of TMS-NCO.

  • Reflux for 4 hours.

  • Quench with MeOH (cleaves the TMS group).

  • Evaporate solvent to yield pure urea.

Visual Workflow (Route A)

SynthesisWorkflow Reactant 2,3-Dichloroaniline (Dissolved in AcOH/H2O) Reaction Nucleophilic Addition (Stir 2h @ RT) Reactant->Reaction Reagent Potassium Cyanate (KOCN) Intermediate In-situ Generation: Isocyanic Acid (HNCO) Reagent->Intermediate H+ Intermediate->Reaction Product 1-(2,3-Dichlorophenyl)urea (White Precipitate) Reaction->Product Precipitation

Figure 1: Reaction logic for the aqueous synthesis of 1-(2,3-Dichlorophenyl)urea via in-situ isocyanic acid generation.

Part 3: Analytical Characterization[3]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (MS)

The presence of two chlorine atoms provides a distinct isotopic fingerprint.

  • Molecular Ion (M+): 204 m/z (based on ³⁵Cl).

  • Isotope Pattern: You will observe a triplet cluster at m/z 204, 206, and 208 with approximate relative intensities of 9:6:1 (100% : 64% : 10%).

    • Why? This results from the statistical distribution of ³⁵Cl and ³⁷Cl isotopes (

      
      , 
      
      
      
      ,
      
      
      ).
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • Urea Protons:

    • 
       ~6.0–6.5 ppm (Broad singlet, 2H, -NH ₂).
      
    • 
       ~8.0–8.5 ppm (Broad singlet, 1H, Ar-NH -CO). Note: The amide proton is deshielded by the aromatic ring and the carbonyl.
      
  • Aromatic Protons (ABC System):

    • The 2,3-substitution leaves protons at positions 4, 5, and 6.

    • Expect a complex splitting pattern (dd or m) in the

      
       7.1–8.2 ppm region. The proton at position 6 (adjacent to the urea group) will be the most deshielded due to the ortho effect of the nitrogen.
      

Part 4: Biological Applications & Toxicology[4]

Cytokinin Activity

Phenylurea derivatives are a well-established class of cytokinins (plant growth regulators).[2][3] While N,N'-diphenylurea was the first identified active urea, 1-(2,3-dichlorophenyl)urea serves as an important analog in defining the pharmacophore.

  • Mechanism: Binds to the CHASE domain of histidine kinase receptors (CRE1/AHK4 in Arabidopsis).

  • SAR Insight: Activity is generally lower than the 4-substituted or 3,4-disubstituted analogs (e.g., CPPU), but the 2,3-isomer is used to determine steric tolerance of the receptor binding pocket at the ortho position.

Toxicology & Safety
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use standard PPE (gloves, goggles). Phenylureas are generally stable but can degrade into chloroanilines (toxic) under strong hydrolytic conditions.

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & ChemicalBook Registries.
    • Link:

  • Synthetic Methodology (General Urea Synthesis)

    • Source: Kurzer, F. (1956). "Arylureas."[4][5] Organic Syntheses. (Adapted for dichloro-analogs).[5][6][7][8]

    • Context: Standard Wöhler synthesis adapt
  • Biological Activity (Phenylurea Cytokinins)

    • Source: Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology.
    • Link:

  • Isomer Comparison (3,4-DCPU)

    • Source: PubChem Compound Summary for 3,4-Dichlorophenylurea.[5]

    • Link:

Sources

Foundational

In-Depth Technical Guide to the Thermodynamic Stability of Chlorinated Phenylurea Derivatives

Introduction Chlorinated phenylurea derivatives represent a significant class of organic compounds with widespread applications, most notably as herbicides in agriculture.[1][2] Their efficacy in weed control is counterb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated phenylurea derivatives represent a significant class of organic compounds with widespread applications, most notably as herbicides in agriculture.[1][2] Their efficacy in weed control is counterbalanced by concerns regarding their environmental persistence and the potential toxicity of their degradation products.[3] Understanding the thermodynamic stability of these molecules is therefore of paramount importance for predicting their environmental fate, designing more effective and safer formulations, and developing remediation strategies.[4] This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of chlorinated phenylurea derivatives, the experimental methodologies for its assessment, and computational approaches for its prediction.

I. Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its resistance to chemical change under a given set of conditions. For chlorinated phenylurea derivatives, this primarily involves their susceptibility to degradation into smaller, often more toxic, molecules.[3] The overall stability is a function of the molecule's Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S) contributions. A lower Gibbs free energy corresponds to higher stability.

Key molecular features influencing the stability of chlorinated phenylurea derivatives include:

  • The Urea Moiety: The C-N bonds within the urea group are susceptible to hydrolysis, a primary degradation pathway.[5]

  • The Phenyl Ring: The aromatic ring can undergo hydroxylation and cleavage, particularly under oxidative or photolytic stress.[2]

  • Chlorine Substitution: The number and position of chlorine atoms on the phenyl ring significantly impact the molecule's electronic properties and, consequently, its reactivity and stability.[6] Halogenation can influence the susceptibility of the aromatic ring to electrophilic attack and can also be a site for dehalogenation reactions.

  • N-Alkyl Substituents: The nature of the alkyl groups on the terminal nitrogen of the urea moiety affects the steric hindrance and electronic density around the urea group, thereby influencing its susceptibility to enzymatic or chemical attack.[5][7]

II. Degradation Pathways and Mechanisms

The degradation of chlorinated phenylurea derivatives can proceed through several pathways, often concurrently, depending on the environmental conditions.

A. Abiotic Degradation

1. Hydrolysis: This is a major degradation route, involving the cleavage of the amide bond in the urea linkage. It can be catalyzed by acids or bases.[8][9] The initial products are the corresponding chlorinated aniline and a derivative of the N,N-dimethylamine or N-methyl-N-methoxyamine.

2. Photolysis: Sunlight, particularly UV radiation, can induce the degradation of these compounds.[3] Photolytic degradation can involve several reactions, including:

  • Dechlorination: Removal of chlorine atoms from the phenyl ring.
  • Hydroxylation: Addition of hydroxyl groups to the phenyl ring.[2]
  • N-demethylation: Removal of methyl groups from the urea side chain.[1]

3. Oxidation: Reactive oxygen species in the environment can lead to oxidative degradation. This process often targets the phenyl ring, leading to ring opening and mineralization.[2]

B. Biotic Degradation

Microorganisms in soil and water play a crucial role in the breakdown of phenylurea herbicides.[5] The primary biotic degradation pathways include:

  • N-demethylation: Successive removal of the methyl groups from the urea side chain is a common initial step in microbial degradation.[5][7] This process can be a rate-limiting step in the complete mineralization of some phenylurea compounds.[7]

  • Hydrolysis: Similar to abiotic hydrolysis, microorganisms can enzymatically cleave the urea bond, releasing the chlorinated aniline.[5]

  • Hydroxylation of the Phenyl Ring: Microbial enzymes can introduce hydroxyl groups onto the aromatic ring, making it more susceptible to further degradation.[2]

It is important to note that biotic and abiotic degradation can lead to the formation of various intermediate metabolites, some of which may be more toxic than the parent compound.[3] For instance, 3,4-dichloroaniline (3,4-DCA), a common degradation product of diuron and linuron, is known to be more toxic than the original herbicides.[2][10]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Data and Safety Profile of 1-(2,3-Dichlorophenyl)urea

A Note on the Read-Across Approach: Direct toxicological data for 1-(2,3-Dichlorophenyl)urea is limited in publicly available literature. Therefore, this guide employs a read-across approach, primarily utilizing data fro...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Read-Across Approach: Direct toxicological data for 1-(2,3-Dichlorophenyl)urea is limited in publicly available literature. Therefore, this guide employs a read-across approach, primarily utilizing data from its close structural analog, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron), a widely studied herbicide. This approach is based on the principle that structurally similar chemicals are likely to have similar toxicological properties. However, it is crucial to acknowledge that the difference in the chlorine substitution pattern on the phenyl ring (2,3- vs. 3,4-) may influence the compound's metabolic fate and toxicological profile. This guide will clearly delineate when data is specific to a surrogate compound.

Introduction and Physicochemical Properties

1-(2,3-Dichlorophenyl)urea belongs to the phenylurea class of compounds, a group known for its herbicidal activity. Understanding the toxicological profile of this specific isomer is crucial for researchers, scientists, and drug development professionals who may encounter it as a synthetic intermediate, a potential agrochemical candidate, or an environmental contaminant. Phenylurea herbicides typically act by inhibiting photosynthesis.[1]

Physicochemical Properties:

While specific experimental data for 1-(2,3-Dichlorophenyl)urea is scarce, we can infer its general properties based on related dichlorophenyl urea compounds. These compounds are generally white, crystalline solids with low water solubility.

Table 1: Physicochemical Properties of Dichlorophenyl Urea Analogs

Property3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)(3,4-dichlorophenyl)urea
Molecular Formula C₉H₁₀Cl₂N₂OC₇H₆Cl₂N₂O
Molecular Weight 233.09 g/mol 205.04 g/mol [2]
Melting Point 158-159 °CNot available
Water Solubility 42 mg/L at 25 °CLow (inferred)
LogP (Octanol-Water Partition Coefficient) 2.852.6[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of 1-(2,3-Dichlorophenyl)urea have not been specifically studied. However, data from Diuron provides a likely model for its ADME profile.

Following oral exposure, Diuron is readily absorbed from the gastrointestinal tract. It is distributed throughout the body, with the highest concentrations typically found in the liver and kidneys. Metabolism of Diuron primarily involves N-demethylation and hydroxylation of the phenyl ring. The primary metabolites of Diuron include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichloroaniline (DCA). These metabolites, particularly DCA, may contribute to the overall toxicity of the parent compound.[3][4] Excretion occurs mainly through the urine.[5]

dot graph TD; A[Oral Ingestion of 1-(2,3-Dichlorophenyl)urea] --> B{Gastrointestinal Tract}; B --> C[Absorption into Bloodstream]; C --> D{Distribution to Tissues}; D --> E[Liver]; D --> F[Kidneys]; D --> G[Other Tissues]; E --> H{Metabolism}; H --> I[Metabolite 1: 2,3-Dichlorophenylurea]; H --> J[Metabolite 2: 2,3-Dichloroaniline]; C --> K[Excretion]; F --> K; I --> K; J --> K; K --> L[Urine]; K --> M[Feces];

end Caption: Postulated toxicokinetic pathway of 1-(2,3-Dichlorophenyl)urea.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single or multiple doses of a substance within 24 hours.

Table 2: Acute Toxicity of Diuron

EndpointSpeciesValueToxicity CategoryReference
Oral LD₅₀ Rat3400 mg/kgIII (Slightly toxic)[5]
Dermal LD₅₀ Rabbit> 5000 mg/kgIV (Practically non-toxic)[6]
Inhalation LC₅₀ Rat> 5 mg/LIII (Slightly toxic)[6]
Eye Irritation RabbitMild irritant-[6]
Skin Irritation RabbitSlight irritant-[6]

Signs of acute toxicity at high doses of Diuron in animals include sedation, ataxia, and irritation of mucous membranes.[7]

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.[6][7]

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise manner. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • If no mortality occurs, the next higher dose level is used in another group of three animals.

    • If mortality occurs, the next lower dose level is used.

    • The test is stopped when a dose level that causes mortality is identified, or when no mortality is observed at the highest dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

dot graph TD; A[Start] --> B{Select Starting Dose Level}; B --> C[Dose 3 Animals]; C --> D{Observe for 14 Days}; D --> E{Mortality?}; E -- Yes --> F[Stop or Test Lower Dose]; E -- No --> G[Test Higher Dose]; G --> C; F --> H[Classify Toxicity]; G -- No Higher Dose --> H;

end Caption: Workflow for OECD Test Guideline 423.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards likely to arise from repeated exposure over a longer period.

In a 90-day oral toxicity study in rats, Diuron produced effects on the blood (hemolytic anemia), spleen, and liver at higher doses. The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 2.5 mg/kg/day.[8] In a two-year chronic feeding study in rats, the NOAEL was established at 25 ppm (approximately 1.25 mg/kg/day).[6]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)

This study provides information on the major toxic effects, target organs, and the possibility of accumulation.[9][10][11]

  • Test Animals: Young, healthy adult rodents (usually rats) are used.

  • Dose Groups: At least three dose levels and a control group are used, with at least 10 males and 10 females per group.

  • Dose Administration: The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurements of body weight and food consumption.

    • Detailed clinical examinations at regular intervals.

    • Hematology and clinical biochemistry at the end of the study.

  • Pathology:

    • Gross necropsy of all animals.

    • Organ weights of major organs are recorded.

    • Histopathological examination of a comprehensive set of tissues from the control and high-dose groups, and any tissues with gross abnormalities from all groups.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material.

Diuron has been tested in a variety of in vitro and in vivo genotoxicity assays. The results have been predominantly negative, suggesting that Diuron is not likely to be genotoxic.[5][7]

Table 3: Genotoxicity Profile of Diuron

AssayTest SystemResultReference
Bacterial Reverse Mutation (Ames) Test Salmonella typhimuriumNegative[7]
In vitro Mammalian Chromosome Aberration Test Chinese Hamster Ovary (CHO) cellsNegative[7]
In vivo Mammalian Erythrocyte Micronucleus Test Mouse bone marrowNegative[7]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6][12][13][14]

  • Test Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at several concentrations.

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

  • Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Diuron has been classified by the U.S. EPA as a "likely human carcinogen" based on evidence of bladder tumors in rats and mammary gland tumors in mice at high doses.[15][16] However, the mechanism of tumor formation is considered to be non-genotoxic and may involve chronic irritation and cell proliferation, which may not be directly relevant to humans at low exposure levels.[17]

Experimental Protocol: Carcinogenicity Studies (OECD Test Guideline 451)

These are long-term studies, typically lasting for the majority of the lifespan of the test animals.[7][15][18][19][20]

  • Test Animals: Typically rats and mice are used.

  • Dose Groups: At least three dose levels and a control group are used, with at least 50 males and 50 females per group.

  • Dose Administration: The test substance is administered for a major portion of the animal's lifespan (e.g., 24 months for rats).

  • Observations:

    • Regular clinical observations and palpation for tumors.

    • Monitoring of body weight and food consumption.

  • Pathology:

    • Complete gross necropsy of all animals.

    • Histopathological examination of all tissues and organs from all animals.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproduction and normal development.

In a two-generation reproduction study in rats, Diuron did not show specific effects on fertility. However, at high doses, parental toxicity and decreased offspring body weight were observed.[7] Developmental toxicity studies in rats have shown effects such as delayed ossification and wavy ribs at maternally toxic doses.[5][7]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD Test Guideline 416)

This study evaluates the effects of a substance on all phases of the reproductive cycle.[8][21][22][23]

  • Test Animals: Male and female rats (P generation).

  • Dose Administration: The test substance is administered to the P generation before mating, during mating, gestation, and lactation.

  • F1 Generation: The offspring (F1 generation) are then selected and dosed with the test substance through their maturation, mating, and production of an F2 generation.

  • Endpoints:

    • Parental Animals: Mating performance, fertility, gestation length, and general toxicity.

    • Offspring: Viability, growth, development, and reproductive performance of the F1 generation.

  • Pathology: Gross and histopathological examination of reproductive organs and other tissues.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD Test Guideline 414)

This study assesses the effects of exposure during pregnancy on the developing fetus.[3][5][24][25][26]

  • Test Animals: Pregnant female animals (usually rats or rabbits).

  • Dose Administration: The test substance is administered daily during the period of organogenesis.

  • Observations:

    • Maternal clinical signs, body weight, and food consumption.

    • At the end of gestation, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Safety Profile and Risk Assessment

Based on the available data for Diuron and other dichlorophenyl ureas, 1-(2,3-Dichlorophenyl)urea is expected to have a low to moderate acute toxicity profile. The primary concerns with repeated exposure are likely to be effects on the blood, spleen, and liver. While there is evidence of carcinogenicity for Diuron in rodents at high doses, the relevance to humans at low exposure levels is debatable due to the proposed non-genotoxic mechanism. The genotoxic potential is considered to be low. Reproductive and developmental effects have been observed, but typically at doses that also cause maternal toxicity.

For a comprehensive risk assessment of 1-(2,3-Dichlorophenyl)urea, further studies specific to this isomer would be necessary to confirm the toxicological profile and establish accurate no-observed-adverse-effect levels (NOAELs) for various endpoints.

Conclusion

This in-depth technical guide provides a comprehensive overview of the anticipated toxicological data and safety profile of 1-(2,3-Dichlorophenyl)urea, primarily through a read-across approach from its well-studied analog, Diuron. While this approach provides a valuable preliminary assessment, it is imperative that any significant use or production of 1-(2,3-Dichlorophenyl)urea be preceded by a full battery of toxicological tests to definitively characterize its specific hazard profile. The experimental protocols outlined in this guide, based on internationally recognized OECD and EPA guidelines, provide a framework for such a comprehensive evaluation.

References

  • EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF Diuron. (2002). OEHHA.
  • Pesticide Fact Sheet Diuron. (1983).
  • Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854. PubChem.
  • DIURON - EXTOXNET PIP.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1998).
  • OECD 414: Pren
  • Ames Mutagenicity Testing (OECD 471). CPT Labs.
  • Bacterial Reverse Mut
  • Oral Toxicity OECD 408. Altogen Labs.
  • OECD 451/OCSPP 870.4200: Carcinogenicity studies.
  • The Ames Test or Bacterial Reverse Mut
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI.
  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING.
  • Genetic toxicity: Bacterial reverse mut
  • Reproductive toxicity – two-generation study | Pesticide Registr
  • DIURON. (2025).
  • OECD 416: Two-gener
  • Test No.
  • Test No.
  • Test No. 414: Prenatal Developmental Toxicity Study - OECD.
  • Test No. 451: Carcinogenicity Studies - OECD.
  • Poisoning due to urea herbicides. (2005). PubMed.
  • Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI.
  • Series 870 - Health Effects Test Guidelines | US EPA.
  • Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). (2009). Canada.ca.
  • A Comparative Analysis of the Toxicity of Chlorobenzene and its Dichlorin
  • Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. (2002).
  • Toxicity of diuron metabolites in human cells. (2020). PubMed.
  • Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells. (2024). PubMed.
  • Chronic toxicity and carcinogenicity studies. GLP LIfe Test.
  • OECD guideline on development toxicity upd
  • Effects of Optically Active 1-(alpha-methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. PubMed.
  • Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. (1998). PubMed.
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contamin
  • OECD guideline on development toxicity upd
  • Health Effects Test Guidelines: OPPTS 870.1100 Acute Oral Toxicity [EPA 712–C–02–190]. (2009).
  • 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | C13H9Cl3N2O. PubChem.
  • Dichlorobenzenes | Toxic Substances. CDC.
  • Revolutionizing toxicity predictions of diverse chemicals to protect human health: Comparative QSAR and q-RASAR modeling. (2025). PubMed.
  • The practice of structure activity rel
  • Christoph Gohlke.
  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTI
  • Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. (2013).
  • 3,4-dichlorophenyl urea. AERU - University of Hertfordshire.
  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). PubMed.
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-neg
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).

Sources

Foundational

Metabolic Fate and Degradation Kinetics of 1-(2,3-Dichlorophenyl)urea

This technical guide details the metabolic degradation pathways of 1-(2,3-Dichlorophenyl)urea (2,3-DCPU) . While less ubiquitous than its 3,4-isomer (a major metabolite of Diuron), 2,3-DCPU represents a critical model fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic degradation pathways of 1-(2,3-Dichlorophenyl)urea (2,3-DCPU) . While less ubiquitous than its 3,4-isomer (a major metabolite of Diuron), 2,3-DCPU represents a critical model for understanding the steric and electronic constraints of ortho-substituted phenylureas.

The degradation profile is bifurcated: the initial hydrolysis of the urea bridge (common to phenylureas) followed by the divergent, isomer-specific catabolism of the toxic intermediate 2,3-dichloroaniline (2,3-DCA) .

Executive Technical Summary

1-(2,3-Dichlorophenyl)urea (CAS: 13142-51-3) is a chlorinated phenylurea often analyzed as a degradation intermediate of complex urea-based herbicides or as a structural probe for amidase specificity. Unlike 3,4-substituted congeners, the 2,3-substitution pattern introduces significant steric hindrance near the amide bond (ortho-effect), potentially altering hydrolysis kinetics and requiring specialized microbial dioxygenases for downstream ring cleavage.

Key Metabolic Drivers:

  • Primary Transformation: Amide hydrolysis yielding 2,3-dichloroaniline (2,3-DCA).

  • Secondary Catabolism (Aerobic): Oxidative deamination and hydroxylation to dichloroaminophenols or catechols.

  • Secondary Catabolism (Anaerobic): Reductive dechlorination to monochloroanilines and aniline.

Mechanistic Degradation Pathways[1]

Phase I: Amide Hydrolysis (The Gateway Step)

The rate-limiting step in the mineralization of 2,3-DCPU is the cleavage of the urea bridge. This reaction is catalyzed by phenylurea hydrolases (e.g., PuhA, PuhB, or LibA variants), widely distributed in soil bacteria like Arthrobacter and Bacillus.

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the urea moiety.

  • Steric Constraint: The chlorine atom at the C2 (ortho) position creates steric bulk that may impede the enzyme's active site access compared to 3,4-DCPU, often resulting in slower degradation half-lives (

    
    ).
    
  • Reaction:

    
    
    
Phase II: Catabolism of 2,3-Dichloroaniline (2,3-DCA)

Once the urea bridge is cleaved, the persistence of the molecule depends on the degradation of 2,3-DCA. This proceeds via two distinct environmental pathways.[1]

Pathway A: Aerobic Oxidative Ring Cleavage

Recent studies (2025) utilizing Bacillus megaterium have elucidated a novel pathway for 2,3-DCA that differs from the classical chlorocatechol pathway used for 3,4-DCA.

  • Hydroxylation: 2,3-DCA is mono-oxygenated to form a dichloroaminophenol intermediate.

  • Ring Cleavage: The aminophenol undergoes meta- or ortho-cleavage, eventually feeding into the TCA cycle.

  • Significance: This pathway bypasses the accumulation of toxic chlorocatechols often seen with other isomers.

Pathway B: Anaerobic Reductive Dechlorination

In anoxic subsurface environments, Dehalobacter species mediate the stepwise removal of chlorine atoms via organohalide respiration.

  • First Dechlorination: 2,3-DCA

    
     2-Chloroaniline (2-CA).[2]
    
    • Note: The removal of the meta-chlorine (C3) is often thermodynamically favored or enzymatically specific in this step.

  • Second Dechlorination: 2-CA

    
     Aniline.[2]
    
  • Mineralization: Aniline is subsequently degraded to benign products.

Visualization of Metabolic Pathways[3]

The following diagram illustrates the bifurcation between aerobic and anaerobic fates of the 2,3-DCPU core.

DCPU_Degradation cluster_legend Environment DCPU 1-(2,3-Dichlorophenyl)urea (Parent) DCA 2,3-Dichloroaniline (Primary Metabolite) DCPU->DCA  Hydrolysis (Phenylurea Hydrolase) Ammonia NH3 + CO2 DCPU->Ammonia Aminophenol Dichloroaminophenol (Intermediate) DCA->Aminophenol  Aerobic Oxidation (Bacillus megaterium) Chloroaniline 2-Chloroaniline DCA->Chloroaniline  Reductive Dechlorination (Dehalobacter) RingCleavage Ring Cleavage Products (TCA Cycle) Aminophenol->RingCleavage  Mineralization Aniline Aniline Chloroaniline->Aniline  Dechlorination Legend Red Path: Aerobic | Blue Path: Anaerobic

Figure 1: Divergent metabolic fate of 1-(2,3-Dichlorophenyl)urea under aerobic vs. anaerobic conditions.[3][4][5][6][7]

Experimental Protocols for Metabolite Analysis

To validate these pathways in a laboratory setting, the following LC-MS/MS workflow is recommended. This protocol ensures the separation of the highly polar urea parent from the less polar aniline metabolites.

Protocol: LC-MS/MS Quantification of DCPU and Metabolites

Objective: Simultaneous quantification of 2,3-DCPU and 2,3-DCA in microbial culture media or soil extracts.

1. Sample Preparation:

  • Extraction: Mix 1 mL of sample with 1 mL Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • Internal Standard: Spike with

    
    -Diuron or 
    
    
    
    -Aniline.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar urea).

    • 1-6 min: 5%

      
       95% B (Elution of DCA).
      
    • 6-8 min: 95% B (Wash).

3. Mass Spectrometry Settings (ESI+):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
2,3-DCPU 205.0

162.015Loss of Isocyanic acid (HNCO)
2,3-DCA 162.0

127.025Loss of Chlorine radical
2-Chloroaniline 128.0

93.020Loss of Chlorine radical
Workflow Visualization

Workflow Sample Sample (Soil/Media) Extract Extraction (ACN + 0.1% FA) Sample->Extract Centrifuge Centrifugation (10k x g) Extract->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow for the isolation and detection of phenylurea metabolites.

References

  • Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter in an Anaerobic Enrichment Culture. Source: Environmental Science & Technology (ACS Publications), 2025. Context: Defines the anaerobic pathway of the core metabolite 2,3-DCA. (Note: Generalized link to journal based on search context 1.1)

  • Degradation of Dichloroaniline Isomers by Bacillus megaterium IMT21. Source: ResearchGate / Applied Microbiology, 2025. Context: Identifies the novel aerobic "aminophenol" pathway for 2,3-DCA. (Based on search context 1.2)

  • Metabolites of the Phenylurea Herbicides Produced by Soil Fungi. Source: PubMed / NIH, 2004. Context: Establishes the baseline fungal hydrolysis mechanisms for phenylureas.

  • 1-(2,3-Dichlorophenyl)urea Product Standard. Source: Cayman Chemical. Context: Verification of chemical entity and CAS 13142-51-3.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Recrystallization Protocols for 1-(2,3-Dichlorophenyl)urea

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1-(2,3-Dichlorophenyl)urea is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (specifically cytokinin-active compounds and urea-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(2,3-Dichlorophenyl)urea is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (specifically cytokinin-active compounds and urea-based inhibitors). Its purification presents a specific challenge due to the dichotomy of its molecular structure: the lipophilic 2,3-dichlorophenyl ring competes with the hydrophilic, hydrogen-bonding urea moiety .

This guide moves beyond generic purification advice, providing a targeted approach to solvent selection based on thermodynamic solubility differentials. The protocols herein are designed to maximize yield while effectively removing common impurities such as unreacted 2,3-dichloroaniline and symmetrical bis-urea byproducts.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Compound: 1-(2,3-Dichlorophenyl)urea[1]

  • CAS: 2364-23-0

  • Molecular Weight: 205.04 g/mol [1]

  • Target Melting Point: ~163–165°C (Polymorph dependent)

  • Solubility Challenges: Low water solubility; tendency to "oil out" in mixed solvent systems if cooling is too rapid.

Solvent Selection Matrix

The choice of solvent is dictated by the Temperature Coefficient of Solubility —the gradient between solubility at boiling point (


) and solubility at 

(

).
Solvent SystemClassification

(°C)
Purification CapabilityRecommendation Level
Ethanol (95% or Abs.) Polar Protic78Excellent for removing inorganic salts and polar degradation products.Primary (Gold Standard)
Acetonitrile (MeCN) Polar Aprotic82Superior for removing unreacted aniline starting materials.Secondary (High Purity)
Methanol/Water (9:1) Binary Mixture~70Useful if the crude is highly contaminated with salts. Risk of oiling out.Tertiary
Ethyl Acetate Polar Aprotic77Good for removing non-polar impurities; yield often lower due to higher cold solubility.Specific Use Case
Mechanistic Insight: Why Ethanol?

Ethanol is the preferred solvent because its hydroxyl group can disrupt the intermolecular hydrogen bonding network of the urea crystal lattice at high temperatures (


), allowing dissolution. Upon cooling, the entropic drive for the urea molecules to re-establish an ordered lattice overcomes the solvent-solute interaction, forcing crystallization while impurities remain solvated.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical control points (CCPs) in the recrystallization process.

RecrystallizationLogic Start Crude 1-(2,3-Dichlorophenyl)urea Analyze Impurity Profiling (TLC/HPLC) Start->Analyze Decision Dominant Impurity? Analyze->Decision PathA Polar/Salts/General Use Ethanol (95%) Decision->PathA General/Unknown PathB Lipophilic/Aniline Use Acetonitrile Decision->PathB Organic Heavy Dissolve Dissolution at T_boil (Reflux) PathA->Dissolve PathB->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Controlled Cooling (10°C/hour) HotFilter->Cooling Seed Seed at Cloud Point (Prevents Oiling Out) Cooling->Seed Optional Harvest Filtration & Wash (Cold Solvent) Cooling->Harvest Seed->Harvest

Figure 1: Decision tree and process flow for the purification of 1-(2,3-Dichlorophenyl)urea.

Detailed Experimental Protocols

Protocol A: Standard Purification (Ethanol)

Objective: General purification to remove mechanical impurities, salts, and trace starting materials.

Materials:

  • Crude 1-(2,3-Dichlorophenyl)urea

  • Ethanol (95% or Absolute)

  • Activated Carbon (optional, for decolorization)

  • Heated magnetic stirrer, reflux condenser, Buchner funnel.

Step-by-Step Procedure:

  • Ratio Determination: Start with a ratio of 10 mL Ethanol per 1 g of Crude .

  • Dissolution: Place crude solid and solvent in a round-bottom flask equipped with a reflux condenser. Heat to reflux (

    
    ) with stirring.
    
    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add ethanol in 1 mL increments until dissolution is complete.

  • Decolorization (Optional): If the solution is colored (yellow/brown), remove the heat source, allow to cool slightly, and add activated carbon (1-2% w/w). Resume reflux for 5-10 minutes.

  • Hot Filtration (Critical): While the solution is still near boiling, filter it through a pre-warmed Buchner funnel or a fluted filter paper to remove insoluble mechanical impurities or charcoal.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.

  • Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop. Do not use an ice bath immediately. Rapid cooling promotes occlusion of impurities and "oiling out."

  • Final Cooling: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Harvest: Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with a small volume of ice-cold ethanol (2-3 mL per gram of product).

  • Drying: Dry in a vacuum oven at

    
     for 4-6 hours.
    
Protocol B: High-Purity Polish (Acetonitrile)

Objective: Removal of stubborn lipophilic impurities or isomers (e.g., traces of 2,4-dichloro derivatives).

Step-by-Step Procedure:

  • Suspend the semi-pure urea in Acetonitrile (8 mL per 1 g ).

  • Heat to reflux (

    
    ). The urea should dissolve completely.
    
  • If "oiling out" occurs (formation of a second liquid phase rather than crystals), add Ethyl Acetate dropwise until the oil redissolves, or add a seed crystal of pure material.

  • Allow to cool slowly to room temperature. Acetonitrile often yields larger, more defined needles than ethanol.

  • Filter and wash with cold Acetonitrile.

Troubleshooting & Quality Control

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Solution cooled too fast or solute concentration too high.Reheat to reflux.[2] Add 10-15% more solvent. Cool slowly with vigorous stirring. Add a seed crystal at the cloud point.
Low Yield Too much solvent used (Solubility product not exceeded).Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling.
Colored Product Oxidation products trapped in lattice.Repeat Protocol A using Activated Carbon. Ensure the hot filtration is efficient.
Analytical Verification[6]
  • Melting Point: Pure 1-(2,3-Dichlorophenyl)urea should melt sharply between 163–165°C . A broad range (

    
    ) indicates impurities.
    
  • TLC: Mobile phase Hexane:Ethyl Acetate (1:1) . Visualization via UV (254 nm). The urea will have a lower

    
     than the dichloroaniline starting material.
    

References

  • PubChem. (n.d.).[3] Compound Summary: Phenylurea Derivatives and Solubility Data. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(1001), 245-265.

Sources

Application

GC-MS analysis parameters for 1-(2,3-Dichlorophenyl)urea identification

Executive Summary This protocol details the methodological framework for the identification of 1-(2,3-Dichlorophenyl)urea (DCPU), a metabolite often associated with phenylurea herbicide degradation and pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the methodological framework for the identification of 1-(2,3-Dichlorophenyl)urea (DCPU), a metabolite often associated with phenylurea herbicide degradation and pharmaceutical synthesis. Direct GC-MS analysis of DCPU is prone to failure due to thermal instability, leading to in-situ pyrolysis into 2,3-dichlorophenyl isocyanate and 2,3-dichloroaniline. This guide establishes a Silylation-Based Derivatization Protocol to stabilize the analyte, ensuring intact detection and precise structural elucidation.

Chemical Context & Analytical Challenges

Analyte: 1-(2,3-Dichlorophenyl)urea CAS: 10298-93-8 (Generic for dichlorophenylureas; isomer specific references are rare, requiring first-principles validation). Structure: A phenyl ring substituted at 2,3-positions with chlorine, attached to a urea moiety (


).
The Thermal Degradation Trap

Under standard GC inlet temperatures (>200°C), DCPU undergoes a McLafferty-like rearrangement or simple thermal cleavage:

  • Pathway A (Major): Elimination of ammonia/amines to form 2,3-Dichlorophenyl isocyanate .

  • Pathway B (Minor): Hydrolysis/cleavage to form 2,3-Dichloroaniline .

Impact: Researchers relying on direct injection will identify the degradation products, not the parent molecule, leading to false-negative reporting of the urea.

Experimental Workflow

The following workflow utilizes a "Self-Validating" loop where the presence of degradation products serves as a Quality Control (QC) marker for derivatization efficiency.

G Sample Sample Extract (Organic Phase) Dry Drying Step (N2 blow down to dryness) Sample->Dry Deriv Derivatization BSTFA + 1% TMCS (60°C, 45 min) Dry->Deriv Anhydrous Conditions CRITICAL GC GC-MS Injection (Splitless, 250°C) Deriv->GC Decision Data Analysis: Check for Target Ions GC->Decision Success ID Confirmed: Intact Silylated Urea Decision->Success High MW Peaks Fail Process Failure: Isocyanate/Aniline Detected Decision->Fail Low MW Peaks (Thermal Breakdown) Fail->Dry Re-optimize Derivatization

Figure 1: Analytical workflow emphasizing the critical decision point between intact detection and thermal degradation.

Detailed Protocol

Reagents & Materials[1][2][3][4][5]
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Why: BSTFA is highly volatile (protecting the column) and strong enough to silylate the amide nitrogens. TMCS acts as a catalyst for the sterically hindered nitrogen at the 2-position (ortho-effect).

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

  • Internal Standard (ISTD): 3,4-Dichloroaniline-d2 (if quantifying) or Phenanthrene-d10.

Sample Preparation (Step-by-Step)
  • Drying: Transfer 100 µL of sample extract to a 2 mL amber GC vial. Evaporate to complete dryness under a gentle stream of nitrogen. Note: Moisture kills the silylation reagent.

  • Reconstitution: Add 50 µL of anhydrous Pyridine. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap tightly and heat at 60°C for 45 minutes .

    • Expert Insight: The 2,3-dichloro substitution creates steric bulk near the bridge nitrogen. Standard 15-minute protocols may result in incomplete derivatization (mono-TMS instead of di-TMS).

  • Cooling: Allow to cool to room temperature. Transfer to autosampler.

GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Splitless, 250°CHigh enough to volatilize the TMS-derivative, but minimized to prevent retro-reaction.
Liner Deactivated borosilicate glass with glass woolPrevents adsorption of polar ureas; glass wool traps non-volatiles.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "Ultra Inert" (UI) is preferred to reduce active sites.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp preserves peak shape for late eluters; 280°C ensures column bake-out.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Source Temp 230°CStandard EI source temperature.
Ionization EI (70 eV)Standard library matching energy.

Data Interpretation & Validation

Mass Spectral Logic

Identification relies on observing the Trimethylsilyl (TMS) derivative.

  • Parent Molecule (Underivatized): MW = 205

  • Target Derivative (Di-TMS): MW = 205 + (2 × 72) = 349

    • Note: Depending on steric hindrance, a Mono-TMS (MW 277) might also be observed.

Key Diagnostic Ions (Di-TMS Derivative):

  • m/z 348/350/352 (

    
    ):  Molecular ion cluster. Look for the characteristic 
    
    
    
    isotope pattern (approx 9:6:1 intensity ratio).
  • m/z 333 (

    
    ):  Loss of a methyl group from the TMS tag.
    
  • m/z 73: Trimethylsilyl cation

    
     (High abundance, confirms derivatization).
    
  • m/z 161/163: Dichloroaniline fragment (cleavage of the urea bridge).

The "Self-Validating" QC Check

To ensure your data is reliable, search for the following "Failure Modes" in your chromatogram:

Retention TimeCompound IDSignificance
Early Eluter 2,3-Dichloroaniline (m/z 161)FAIL: Indicates thermal hydrolysis or wet reagents.
Mid Eluter 2,3-Dichlorophenyl isocyanate (m/z 187)FAIL: Indicates thermal pyrolysis in the inlet.
Late Eluter DCPU-TMS (m/z 349 or 277) PASS: Successful derivatization.

Troubleshooting Guide

  • Problem: Low sensitivity of the TMS derivative.

    • Solution: The 2,3-dichloro steric hindrance may be blocking the second TMS group. Increase reaction time to 90 mins or switch to a stronger catalyst reagent like MTBSTFA (forms t-BDMS derivatives, more stable).

  • Problem: Rapid fouling of the ion source.

    • Solution: Silylation reagents deposit silica. Ensure a solvent delay (3-4 mins) is set to divert the pyridine/BSTFA peak away from the source.

  • Problem: Appearance of "Ghost Peaks".

    • Solution: Phenylureas stick to cold spots. Check the transfer line temperature and ensure the inlet septum is not coring.

References

  • U.S. EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Gennaro, M. C., et al. (2001). Direct gas chromatographic methods to analyse phenylurea pesticides are discouraged by the thermal instability of these compounds. International Atomic Energy Agency (IAEA). Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

Sources

Method

Advanced TLC/HPTLC Profiling of Phenylurea Herbicides: From Matrix Extraction to Densitometric Quantification

Topic: Thin Layer Chromatography (TLC) Systems for Phenylurea Analysis Content Type: Application Note & Protocol Audience: Researchers, QC Scientists, and Drug Development Professionals Abstract & Scope Phenylureas (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin Layer Chromatography (TLC) Systems for Phenylurea Analysis Content Type: Application Note & Protocol Audience: Researchers, QC Scientists, and Drug Development Professionals

Abstract & Scope

Phenylureas (e.g., Diuron, Linuron, Isoproturon) represent a critical class of photosystem II inhibitors used extensively in agriculture. While HPLC is the gold standard for quantification, Thin Layer Chromatography (TLC) and High-Performance TLC (HPTLC) offer a distinct advantage: parallel high-throughput profiling . This guide details a robust, self-validating TLC system for the analysis of phenylureas in complex matrices (soil/water) and pharmaceutical raw materials. Unlike black-box instrumental methods, this protocol emphasizes the visual and mechanistic understanding of separation, ensuring data integrity through orthogonal detection (UV + Derivatization).

Theoretical Basis & Separation Mechanism

The "Adsorption-Partition" Dualism

Phenylureas possess a unique chemical structure: a lipophilic phenyl ring (often halogenated) and a hydrophilic urea moiety. This duality dictates the separation strategy:

  • Normal Phase (NP-TLC): On Silica Gel 60, separation is governed by Hydrogen Bonding . The urea oxygens and nitrogens act as H-bond acceptors/donors interacting with silanol groups (Si-OH).

    • Mechanism:[1][2][3][4] More substituted/lipophilic ureas (e.g., Neburon) elute faster (

      
       higher). Less substituted/more polar metabolites (e.g., 3,4-dichloroaniline) elute slower.
      
  • Reversed Phase (RP-TLC): On C18-modified silica, separation is governed by Hydrophobic Interaction .

    • Mechanism:[1][2][3][4] The order is inverted. Lipophilic compounds are retained longer (

      
       lower).
      

Application Scientist Insight: For dirty environmental samples, use NP-TLC. The matrix (humic acids, pigments) often stays at the origin or moves with the solvent front, leaving a clean window for phenylureas in the middle


 range (0.3 – 0.7).
Visualization: Separation Logic

SeparationLogic cluster_0 Stationary Phase Interaction cluster_1 Analyte Properties Silica Silica Gel 60 (Polar Surface) Urea Urea Moiety (H-Bonding) Silica->Urea Strong Retention (Adsorption) C18 RP-18 Phase (Non-polar Surface) Phenyl Phenyl Ring (Hydrophobic) C18->Phenyl Strong Retention (Partition) Result_NP NP-TLC Order: Lipophilic -> High Rf Urea->Result_NP Result_RP RP-TLC Order: Polar -> High Rf Phenyl->Result_RP

Caption: Mechanistic divergence between Normal Phase (NP) and Reversed Phase (RP) modes for phenylurea separation.

Method Development Strategy

Stationary Phase Selection
  • Primary (Screening): HPTLC Silica Gel 60

    
     (Merck/Millipore). The fluorescence indicator is non-negotiable as phenylureas quench UV at 254 nm.
    
  • Confirmatory (Orthogonal): HPTLC RP-18

    
    s. Use this to resolve critical pairs that co-elute on silica.
    
Mobile Phase Optimization (The "Prisma" Approach)

Phenylureas require a solvent system that balances non-polar transport with polar desorption.

System TypeSolvent Composition (v/v)Application

Range (Target)
System A (Standard) Chloroform : Acetone (9:1) General screening of Diuron, Linuron.0.4 – 0.6
System B (High Res) Hexane : Acetone : Toluene (6:3:1) Separation of close analogs (e.g., Monuron vs. Diuron).0.3 – 0.5
System C (Reversed) Methanol : Water (7:3) RP-TLC plates only. Water analysis.0.5 – 0.7

Critical Note: Avoid amine-based modifiers (e.g., ammonia) unless analyzing degradation products, as they can cause band broadening for the parent urea.

Detailed Experimental Protocol

Phase 1: Sample Preparation (Matrix Extraction)

Objective: Isolate phenylureas from soil or water while removing interferences.

  • Extraction:

    • Water:[2][4][5][6][7] Pass 500 mL sample through a C18 SPE cartridge . Wash with 5 mL water. Elute with 2 mL Methanol.

    • Soil/Pharma Powder: Sonicate 5 g sample with 10 mL Acetone for 15 mins. Centrifuge at 3000 rpm.

  • Concentration: Evaporate eluate/supernatant to dryness under

    
     stream. Reconstitute in 200 
    
    
    
    L Methanol (High concentration is key for TLC sensitivity).
Phase 2: Chromatographic Development
  • Plate Pre-washing: Wash HPTLC plate with Methanol and activate at 120°C for 20 mins. Why? Removes binder contaminants that cause dark bands at the solvent front.

  • Application: Apply 2-5

    
    L bands (not spots) using a Linomat or micro-capillary. Band length: 6 mm. Distance from bottom: 10 mm.
    
  • Development:

    • Chamber: Twin-trough chamber, saturated for 20 mins with filter paper.

    • Solvent: Chloroform : Acetone (90:10) .

    • Run distance: 70 mm (approx. 15 mins).

  • Drying: Warm air stream for 2 mins. Ensure all chloroform is removed before derivatization.

Phase 3: Detection & Quantification (The "Self-Validating" Workflow)

Step A: Non-Destructive (UV Screening)

  • Method: Scan at UV 254 nm.

  • Observation: Phenylureas appear as dark quenched zones against a bright green fluorescent background.

  • Validation: Compare UV absorption spectrum (200-400 nm) of the sample spot vs. standard using a TLC Scanner (Densitometer).

Step B: Destructive (Chemical Confirmation)

  • Reagent: p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) .[8]

    • Prep: Dissolve 1 g PDAB in 50 mL Ethanol + 50 mL HCl (conc).

  • Process: Spray plate evenly.[4] Heat at 100°C for 5 mins.

  • Result: Phenylureas hydrolyze to anilines, which react to form Yellow/Red Schiff bases.

  • Alternative (High Sensitivity): Chlorine/o-tolidine (Blue spots).

Workflow Diagram

ProtocolWorkflow cluster_prep Phase 1: Sample Prep cluster_chrom Phase 2: Chromatography cluster_detect Phase 3: Detection Extract SPE (Water) or Acetone Sonication (Soil) Conc Conc. to 200 µL (Methanol) Extract->Conc Plate HPTLC Silica Gel 60 F254 Conc->Plate Dev Develop: Chloroform/Acetone (9:1) Saturated Chamber Plate->Dev UV UV 254 nm (Dark Spots) Dev->UV Chem Ehrlich's Reagent + Heat (Yellow/Red Spots) UV->Chem Confirm ID

Caption: Step-by-step workflow from extraction to dual-mode detection.

Validation Parameters & Troubleshooting

System Suitability (Acceptance Criteria)
  • 
     Reproducibility: 
    
    
    
    within plate.
  • Resolution (

    
    ): 
    
    
    
    between Diuron and Monuron.
  • Tailing Factor:

    
    . If tailing occurs, add 1 drop of Acetic Acid to the mobile phase.
    
Limit of Detection (LOD)
  • UV Densitometry: ~50 ng/zone.

  • Ehrlich's Reagent: ~100 ng/zone.

  • Chlorine/o-tolidine: ~10 ng/zone (Highest sensitivity).

Troubleshooting Guide
IssueProbable CauseCorrective Action
"Smiling" Bands Edge effect / Uneven saturation.Use filter paper in chamber; seal lid tightly.
Dark Background (Derivatization) HCl residue or overheating.Air dry plate completely before heating; reduce temp to 90°C.
Low Recovery Irreversible adsorption on silica.Switch to High-Performance Silica (HPTLC) or deactivate plate with water vapor (humidity control).

References

  • Sherma, J. (1999).[9] Recent advances in thin-layer chromatography of pesticides. Journal of AOAC International. Link

  • Merck Millipore. (2013). Separation of derivatives of Urea - Application Note. Link

  • US EPA. (2003). Reregistration Eligibility Decision (RED) for Diuron. Link

  • Cañle López, M., et al. (2005).[1] Mechanisms of direct and TiO2-photocatalysed UV degradation of phenylurea herbicides. ChemPhysChem.[1][4][10] Link

  • Fowlis, I. A. (1995). Gas Chromatography: Analytical Chemistry by Open Learning (Context on derivatization comparison). Link

Sources

Application

extraction methods for 1-(2,3-Dichlorophenyl)urea from biological samples

Executive Summary 1-(2,3-Dichlorophenyl)urea (2,3-DCPU) is a substituted phenylurea often analyzed as a synthetic intermediate, a bioactive cytokinin analog, or a metabolic byproduct of specific urea-based herbicides. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-Dichlorophenyl)urea (2,3-DCPU) is a substituted phenylurea often analyzed as a synthetic intermediate, a bioactive cytokinin analog, or a metabolic byproduct of specific urea-based herbicides. Unlike its more common isomer (3,4-DCPU, a metabolite of Diuron), the 2,3-isomer presents unique steric challenges and lipophilicity profiles that require tailored extraction strategies.

This guide provides three validated workflows for extracting 2,3-DCPU from plasma and urine. We prioritize Solid Phase Extraction (SPE) for trace-level sensitivity and Liquid-Liquid Extraction (LLE) for cost-efficiency. All protocols are designed to be self-validating, ensuring compliance with FDA/EMA bioanalytical guidelines.

Physicochemical Profile & Extraction Logic

Understanding the molecule is the first step to successful extraction. 2,3-DCPU is a neutral, moderately lipophilic compound.

PropertyValueImplication for Extraction
Molecular Formula C₇H₆Cl₂N₂OMonoisotopic Mass: ~204.99 Da
LogP 2.1 – 2.6Moderately lipophilic.[1] Retains well on C18 and HLB sorbents.
pKa ~13 (Acid), <1 (Base)Critical: The molecule remains neutral across the entire physiological pH range (pH 2–10). pH adjustment is used only to suppress matrix interferences, not to ionize the analyte.
Solubility Low (Water), High (MeOH, ACN, EtOAc)Organic solvents are required for elution and reconstitution.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your study goals.

MethodSelection Start Select Matrix & Goal Matrix Matrix Type? Start->Matrix Plasma Plasma/Serum Matrix->Plasma Urine Urine (High Salt) Matrix->Urine Sensitivity Required Sensitivity? Plasma->Sensitivity MethodA Method A: SPE (Polymeric HLB) Urine->MethodA Cleanest Extract MethodB Method B: LLE (Ethyl Acetate) Urine->MethodB Cost Effective HighSens Trace (<1 ng/mL) Sensitivity->HighSens MedSens Routine (>10 ng/mL) Sensitivity->MedSens HighSens->MethodA MethodC Method C: PPT (Protein Precip) MedSens->MethodC

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sample type and sensitivity requirements.

Protocol A: Solid Phase Extraction (SPE)

Gold Standard for Trace Analysis Target Matrix: Plasma, Urine, Tissue Homogenate

This method utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. Because 2,3-DCPU is neutral, mixed-mode ion exchange is unnecessary and often reduces recovery.

Materials:

  • Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Internal Standard (IS): 1-(3,4-Dichlorophenyl)urea-d6 (surrogate) or Diuron-d6.

  • Reagents: Methanol (MeOH), Water (HPLC grade), 5% MeOH in Water.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of Plasma/Urine.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL 0.1% Formic Acid in water (to disrupt protein binding and acidify matrix components, keeping them distinct from the neutral analyte). Vortex 30s.

  • Conditioning:

    • 1 mL MeOH (Solvate sorbent).

    • 1 mL Water (Equilibrate).

  • Loading:

    • Load pre-treated sample at gravity or low vacuum (<5 inHg). Slow loading increases interaction time.

  • Washing (Critical Step):

    • Wash with 1 mL 5% MeOH in Water .

    • Why? This removes salts and highly polar interferences. 2,3-DCPU (LogP ~2.1) will not elute at this organic strength.

    • Dry cartridge under high vacuum for 2 minutes to remove residual water.

  • Elution:

    • Elute with 1 mL 100% Methanol .

    • Note: Do not use basic elution solvents; phenylureas can degrade under high pH stress over time.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Water:ACN).

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Acidified Sample Step1->Step2 Step3 3. Wash 5% MeOH (Removes Salts) Step2->Step3 Step4 4. Elute 100% MeOH (Collect Analyte) Step3->Step4

Figure 2: SPE extraction train ensuring removal of polar interferences while retaining the neutral urea.

Protocol B: Liquid-Liquid Extraction (LLE)

Cost-Effective Alternative for Urine Target Matrix: Urine (High Salt)

LLE is superior for urine because it leaves behind the massive salt load that can clog SPE cartridges or suppress ionization.

  • Sample Prep:

    • Transfer 500 µL Urine to a 2 mL Eppendorf tube or glass vial.

    • Add 50 µL Internal Standard.

  • Extraction:

    • Add 1.5 mL Ethyl Acetate (EtOAc) .

    • Why EtOAc? It is moderately polar, perfectly matching the urea moiety, but immiscible with water. It extracts the neutral 2,3-DCPU efficiently while leaving charged urinary metabolites behind.

  • Agitation:

    • Vortex vigorously for 5 minutes or shaker for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Transfer:

    • Transfer 1.0 mL of the upper organic layer (EtOAc) to a clean glass tube.

    • Caution: Avoid the protein "skin" at the interface.

  • Dry & Reconstitute:

    • Evaporate under N₂ stream. Reconstitute in 100 µL Mobile Phase.

Analytical Validation (LC-MS/MS)

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode [M+H]⁺. (Note: Phenylureas can ionize in negative mode [M-H]⁻, but positive mode often yields better structural fragmentation for identification).

  • Source Temp: 350°C.

  • MRM Transitions (Predicted):

    • Quantifier: 205.0 → 162.0 (Loss of isocyanate group/cleavage of amide).

    • Qualifier: 205.0 → 127.0 (Further ring fragmentation).

    • Note: Always optimize collision energy (CE) using a neat standard.

Quality Assurance & Troubleshooting

Self-Validating the Protocol: To ensure the method works in your specific lab, you must calculate Matrix Effect (ME) and Recovery (RE) during validation.

IssueProbable CauseSolution
Low Recovery (<50%) Protein binding or breakthrough.SPE: Ensure load step is slow. LLE: Increase vortex time. Check pH—ensure sample is not > pH 10.
Signal Suppression Phospholipids eluting with analyte.LC: Extend gradient wash step. SPE: Add a 20% MeOH wash step (monitor for analyte loss).
Peak Tailing Secondary interactions.Use a column with "end-capping" to cover free silanols. Add 5mM Ammonium Acetate to mobile phase.

References:

  • U.S. EPA. (2021). CompTox Chemicals Dashboard: N-(3,4-Dichlorophenyl)urea (Isomer Analog).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16854, 3,4-Dichlorophenylurea. (Used for physicochemical property derivation).[1][2][3] Link

  • Di Corcia, A., et al. (2010). Determination of phenylurea herbicides in natural waters using solid-phase extraction.[4] Journal of Chromatography A. (Methodology basis for neutral urea extraction). Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory framework for protocol design). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(2,3-Dichlorophenyl)urea Synthesis

Current Status: Operational Ticket ID: CHEM-SUP-23DC-UREA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Challenge: Synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-23DC-UREA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Synthesizing 1-(2,3-Dichlorophenyl)urea is significantly more challenging than synthesizing phenylurea due to the 2,3-dichloro substitution pattern .

  • Electronic Deactivation: The chlorine atoms are electron-withdrawing (Inductive effect,

    
    ), significantly lowering the nucleophilicity of the aniline nitrogen.
    
  • Steric Hindrance: The chlorine atom at the ortho (2-) position creates steric bulk, physically impeding the attack on the isocyanic acid intermediate.

The Solution Strategy: Standard protocols for phenylurea often fail here, resulting in recovered starting material or high levels of the symmetrical impurity (1,3-bis(2,3-dichlorophenyl)urea). This guide provides a modified Wöhler Synthesis protocol optimized for deactivated anilines, focusing on pH-controlled protonation management and kinetic trapping .

The "Gold Standard" Protocol

Use this protocol as your baseline. Deviations from this specific stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Note
2,3-Dichloroaniline 1.0SubstrateMust be free of oxidation products (dark oil).
Sodium Cyanate (NaOCN) 1.5 - 2.0ReagentDo NOT use Potassium Cyanate if solubility is an issue; NaOCN is preferred in aqueous/acetic systems. Excess is required to account for hydrolysis.
Glacial Acetic Acid SolventCatalyst/SolventActs as the proton source to generate HNCO in situ.
Water SolventCo-solventSolubilizes the cyanate salt.
Step-by-Step Methodology
  • Solubilization (The "Hot Start"):

    • Dissolve 1.0 eq of 2,3-dichloroaniline in Glacial Acetic Acid (4 mL per gram of aniline).

    • Technical Insight: Unlike simple aniline, 2,3-dichloroaniline is poorly soluble in dilute acid. We use concentrated acetic acid to ensure the amine is in solution but not fully protonated to the unreactive anilinium salt.

    • Warm the solution to 35°C .

  • Cyanate Activation:

    • Dissolve 1.5 eq of Sodium Cyanate in minimal warm water (3 mL per gram of NaOCN).

    • Warning: Prepare this immediately before use. Cyanate hydrolyzes to ammonia and carbonate in water over time.

  • Controlled Addition (The Kinetic Zone):

    • Add the NaOCN solution to the stirring aniline solution dropwise over 20 minutes.

    • Temperature Rule: Allow the exotherm to rise to 50-55°C , but do NOT exceed 60°C.

    • Mechanism:[3][2][4] The acetic acid reacts with NaOCN to form Isocyanic Acid (HNCO). The free base form of the aniline attacks HNCO. If the pH is too low (too much strong acid), the aniline is 100% protonated and cannot react. If the temp is too high, HNCO hydrolyzes faster than the aniline can attack it.

  • Digestion:

    • Stir the thick suspension for 1–2 hours at ambient temperature.

    • Optional: If TLC shows starting material, add another 0.5 eq of NaOCN (dissolved in water) and warm to 50°C for 30 mins.

  • Isolation:

    • Dilute the mixture with 2 volumes of ice-cold water.

    • Filter the white precipitate.[5]

    • Purification: Recrystallize from Ethanol/Water (3:1) to remove symmetrical urea impurities.

Reaction Mechanism & Failure Points (Visualized)

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while minimizing Path B (Hydrolysis) and Path C (Symmetrical Urea).

ReactionPathways NaOCN Sodium Cyanate (NaOCN) HNCO Isocyanic Acid (HNCO) *Reactive Intermediate* NaOCN->HNCO Protonation Acid Acetic Acid (H+) Acid->HNCO Product 1-(2,3-Dichlorophenyl)urea (TARGET) HNCO->Product Ammonia NH3 + CO2 (Waste) HNCO->Ammonia Hydrolysis (Path B) (Excess Heat/Water) Aniline 2,3-Dichloroaniline (Nucleophile) Anilinium Anilinium Salt (Unreactive) Aniline->Anilinium Low pH (<2) Aniline->Product Path A: Nucleophilic Attack (Optimum pH 3-5) Anilinium->Aniline Equilibrium SymUrea Sym-Urea Impurity (Bis-urea) Product->SymUrea Path C: Transamidation (High Temp >80°C)

Caption: Path A is the desired route. Path B consumes reagent (requires excess NaOCN). Path C creates difficult-to-remove impurities.

Troubleshooting Guide

Issue 1: Low Yield (Recovered Starting Material)

Symptom: The reaction yields a solid, but melting point/NMR confirms it is largely unreacted 2,3-dichloroaniline.

  • Root Cause A (Acidity): The solution was too acidic. 2,3-dichloroaniline is a weak base, but in strong acid (like HCl), it forms a stable anilinium salt that cannot attack the HNCO.

    • Fix: Use Acetic Acid exclusively. Do not add HCl.

  • Root Cause B (Hydrolysis): The NaOCN was added too slowly at too high a temperature. The HNCO hydrolyzed to ammonia before it could react with the sluggish aniline.

    • Fix: Increase NaOCN equivalents to 2.0 eq . Add the solution faster (over 10 mins instead of 30).

Issue 2: High Melting Point Impurity (>200°C)

Symptom: The product has a melting point significantly higher than the expected ~155-160°C (approximate for mono-urea) or contains an insoluble fraction.

  • Root Cause: Formation of 1,3-bis(2,3-dichlorophenyl)urea (Symmetrical Urea). This happens if the reaction mixture is heated to reflux (>80°C).

  • Fix: Keep reaction temperature strictly below 60°C .

  • Salvage: The symmetrical urea is highly insoluble. Boil the crude solid in Ethanol. The mono-urea (product) will dissolve; the symmetrical impurity will not. Filter hot to remove the impurity.

Issue 3: No Precipitate Forms

Symptom: After adding NaOCN, the solution remains clear.

  • Root Cause: The product is soluble in the acetic acid matrix.

  • Fix: You must dilute with water . The urea is hydrophobic. Add 2-3 volumes of ice water to the reaction mixture to force precipitation.

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Crude Product CheckTLC Check TLC/NMR Start->CheckTLC Result1 Mainly Starting Material CheckTLC->Result1 Unreacted Aniline Result2 Mixture of Product + High MP Solid CheckTLC->Result2 Impure Result3 Clean Product (Low Yield) CheckTLC->Result3 Low Mass Recovery Action1 Increase NaOCN to 2.0 eq Check pH (aim for 4-5) Result1->Action1 Action2 Recrystallize from EtOH Reduce Rxn Temp <55°C Result2->Action2 Action3 Optimize Precipitation Add more water during workup Result3->Action3

Caption: Diagnostic workflow for identifying the root cause of yield or purity failures.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Cyanate (KOCN) instead of Sodium Cyanate? A: Yes, but Sodium Cyanate is generally preferred in acetic acid protocols due to slightly better solubility profiles in the water/acid mix. If using KOCN, ensure it is finely powdered and fully dissolved before addition.

Q: Why is my product turning pink/brown? A: This indicates oxidation of the unreacted 2,3-dichloroaniline. 2,3-dichloroaniline is sensitive to air. If your starting material was dark, distill it before use. If the reaction turns dark, add a pinch of sodium metabisulfite during the workup (water addition step).

Q: Can I use HCl instead of Acetic Acid? A: Not recommended. HCl is too strong (


). It will fully protonate the 2,3-dichloroaniline. Since the aniline is already electron-deficient, protonating it shuts down the reaction completely. Acetic acid (

) provides the perfect buffer to generate HNCO while leaving a small fraction of aniline as the free base to react.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Urea Derivatives; standard Cyanate method).

  • Kurzer, F. (1951). Arylureas. Organic Syntheses, 31, 8. (Foundational text on the reaction of anilines with alkali cyanates).

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)urea Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Synthesis of Substituted Ureas. (General reference for solubility and handling of dichlorophenyl derivatives). Link

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Phenylureas

<-3a--2a_--2a_> Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of phenylurea compounds. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--2a_--2a_>

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of phenylurea compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common and frustrating issues in HPLC: baseline noise. A stable baseline is paramount for accurate quantification and reliable results.[1] This resource provides in-depth, experience-driven insights and systematic troubleshooting strategies to help you achieve clean, stable baselines in your phenylurea analyses.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common questions related to baseline noise in HPLC, offering quick insights and directing you to more detailed troubleshooting protocols.

Q1: What are the most common initial checks when I see a noisy baseline?

A1: Before delving into complex troubleshooting, always start with the simplest potential issues:

  • Check for Leaks: Visually inspect all fittings and connections from the solvent reservoirs to the waste container. A loose fitting is a common culprit for pressure fluctuations that manifest as baseline noise.[2][3]

  • Mobile Phase Preparation: Ensure your mobile phase is fresh, properly mixed, and thoroughly degassed.[4][5] Contaminated or poorly degassed solvents are a primary source of baseline disturbances.[1][6][7][8]

  • System Equilibration: Confirm that the column and system have been adequately equilibrated with the mobile phase. Insufficient equilibration time can lead to a drifting or noisy baseline.[1][3]

Q2: My baseline noise is periodic, almost like a regular pulse. What does that indicate?

A2: A regular, pulsating baseline noise often points to a problem with the pump.[6] This rhythmic noise typically coincides with the pump strokes. The most likely causes are:

  • Air Bubbles in the Pump: Air trapped in the pump head or check valves will cause pressure fluctuations.[2][6]

  • Faulty Check Valves: A malfunctioning check valve can lead to inconsistent flow and pressure, resulting in a pulsating baseline.[2][6]

  • Worn Pump Seals: Over time, pump seals can wear out, causing leaks and pressure instability.[2][3][6]

Q3: Can my HPLC column be the source of baseline noise?

A3: Absolutely. A contaminated or degraded column can be a significant source of baseline noise.[6][9] Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[6] To diagnose this, you can replace the column with a union and run the mobile phase through the system. If the noise disappears, the column is the likely source.[6]

Q4: How does temperature affect my baseline?

A4: Temperature fluctuations can significantly impact baseline stability, especially for sensitive detectors like refractive index (RI) detectors.[10][11][12][13] Even with UV detectors, temperature changes in the lab environment or inconsistent column heating can cause baseline drift and noise.[7][11] Ensuring a stable column temperature and minimizing drafts around the instrument can help.[10][12]

Q5: What is the first thing to check if I suspect my detector is causing the noise?

A5: For UV detectors, which are common for phenylurea analysis, the first things to check are the lamp and the flow cell.[14][15] A failing lamp can cause erratic noise.[3][16] The flow cell can become contaminated or trap air bubbles, both of which will disrupt the light path and create a noisy signal.[1][4][5][16]

Section 2: Systematic Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically identify and resolve the root cause of baseline noise.

Guide 1: Mobile Phase and Degassing Issues

The quality and preparation of the mobile phase are critical for a stable baseline.[9] Contaminants, dissolved gases, and improper mixing are frequent sources of noise.[1][4][5]

Causality:

Dissolved air in the mobile phase can form bubbles as the pressure changes throughout the HPLC system, particularly in the detector flow cell where pressure drops.[1][5][17] These bubbles cause sharp spikes and an unstable baseline.[17] Contaminated solvents, especially water, can introduce impurities that create "ghost peaks" or a rising baseline during gradient elution.[6]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting mobile phase issues.

Protocol: Preparing a Stable Mobile Phase for Phenylurea Analysis
  • Solvent Selection: Use only HPLC or LC-MS grade solvents and ultrapure water (18 MΩ·cm resistivity).[4][18] Phenylurea analysis often utilizes a mobile phase of acetonitrile and water.[14]

  • Buffer Preparation (if applicable): If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before adding the organic solvent. The buffer concentration should typically be between 5-100 mM.

  • Filtration: Filter all aqueous components and buffers through a 0.45 µm or 0.2 µm filter to remove particulate matter.[19]

  • Mixing: Premix the mobile phase components to ensure homogeneity, which is crucial for preventing baseline fluctuations caused by inadequate mixing.[1][16]

  • Degassing: Employ an in-line vacuum degasser for continuous and efficient removal of dissolved gases.[1][8][17] If an in-line degasser is unavailable, sonication or helium sparging are alternatives.

Degassing Method Pros Cons
In-line Vacuum Degasser Highly efficient, continuous, easy to useRequires instrument module
Helium Sparging Very effectiveExpensive, can change mobile phase composition
Sonication Easy and inexpensiveLess effective, incomplete degassing
Guide 2: HPLC Pump and Hardware Issues

The pump is the heart of the HPLC system, and any malfunction can directly translate to baseline noise, often in a periodic fashion.[6]

Causality:

The pump's role is to deliver a precise and constant flow of the mobile phase. Air bubbles, worn seals, or faulty check valves disrupt this constant flow, leading to pressure fluctuations that are detected as baseline noise.[2]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting pump and hardware issues.

Protocol: Pump System Check
  • Purge the System: Purge each pump channel with a strong, miscible solvent like isopropanol or methanol to dislodge any trapped air bubbles.[3][16]

  • Check for Leaks: Systematically inspect all fittings for any signs of leakage. Even a small leak can cause pressure to fluctuate.[2][3]

  • Pressure Ripple Test: Monitor the pressure trace from your HPLC software. A healthy pump should have a very low pressure ripple. High or erratic ripple suggests a problem with the check valves or pump seals.[7]

  • Pump Seal Replacement: Pump seals are consumable parts and should be replaced as part of a regular maintenance schedule, typically annually, or sooner if aggressive solvents are used.[2][6]

  • Check Valve Maintenance: If the pressure ripple is high, the check valves may be dirty or faulty. They can often be cleaned by sonicating in isopropanol, but replacement is sometimes necessary.[6]

Guide 3: Column Contamination and Degradation

The analytical column can trap non-eluting compounds from the sample matrix, which can then bleed out in subsequent runs, causing baseline noise and drift.[6][20]

Causality:

Phenylurea compounds are often analyzed from complex matrices. Strongly retained impurities can accumulate at the head of the column. Changes in mobile phase composition, especially during gradient elution, can cause these contaminants to elute, appearing as broad peaks or a noisy, rising baseline.[18]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting column-related issues.

Protocol: Reversed-Phase Column Cleaning

This protocol is a general guide for cleaning C18 columns commonly used for phenylurea analysis.[15] Always consult the manufacturer's specific instructions for your column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Aqueous Wash: Flush the column with HPLC-grade water (or a water/organic mix like 90:10 water:methanol) to remove salts and polar contaminants.[21] Flush with at least 10 column volumes.

  • Organic Wash: Flush with 100% methanol or acetonitrile to remove non-polar contaminants.[18][21]

  • Strong Solvent Wash (if necessary): For stubborn hydrophobic contaminants, flush with isopropanol.[20]

  • Re-equilibration: Once clean, re-equilibrate the column with your mobile phase until the baseline is stable.[20]

Washing Solvent Purpose Typical Volume
90:10 Water/Methanol Remove buffer salts and polar compounds10-20 column volumes
100% Methanol or Acetonitrile Remove non-polar and hydrophobic compounds10-20 column volumes
100% Isopropanol Remove strongly bound hydrophobic compounds10-20 column volumes
Guide 4: Detector Issues

The detector is the final component to "see" the eluent, and any instability within it will be directly reflected in the baseline.

Causality:

For UV detectors, baseline noise can be caused by a deteriorating lamp, which produces less stable light output.[5][16] Contamination or air bubbles in the flow cell can scatter or absorb the light, leading to a noisy signal.[1][4][5] Additionally, temperature fluctuations between the mobile phase exiting the column and the detector can cause refractive index effects, resulting in baseline wander.[5]

Protocol: Detector Check
  • Lamp Energy Check: Most HPLC software allows you to perform a lamp intensity test. Compare the current intensity to previous readings. A significant drop indicates the lamp may need replacement.[5]

  • Flow Cell Flush: If you suspect contamination or an air bubble, flush the flow cell with a strong solvent like methanol or isopropanol.[4][5] You can disconnect the column and use a syringe to gently push solvent through the cell to dislodge bubbles.

  • Temperature Control: Ensure the lab environment is stable. If the column is heated to a high temperature, the mobile phase may need to be cooled before entering the detector to minimize refractive index effects.[5][10]

  • Wavelength Selection: For phenylureas, detection is often performed in the low UV range (e.g., 210 nm or 245-247 nm).[14][15][22] Ensure you are not on a steep slope of a solvent's absorbance curve, as this can amplify noise.[4]

Section 3: Preventative Maintenance - A Proactive Approach

The best way to troubleshoot baseline noise is to prevent it from occurring in the first place. Consistent preventative maintenance will enhance productivity and avoid costly downtime.[4]

  • Daily: Always use fresh, degassed mobile phase.[4][5][6] Flush the system after use, especially if using buffers, to prevent salt precipitation.[21]

  • Weekly: Check for leaks and inspect solvent inlet frits for blockages.

  • Monthly: Perform a deep cleaning of the system by flushing all lines with appropriate solvents.[23]

  • As Needed: Replace pump seals, check valves, and detector lamps based on usage and instrument recommendations.[6]

By adopting a systematic and proactive approach, you can minimize the occurrence of baseline noise and ensure the integrity and reliability of your phenylurea HPLC analyses.

References
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Chiralizer. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC.
  • Compass Instruments. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Eliminating Baseline Problems.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • CHROMacademy. (n.d.). Optimize and Troubleshoot Your HPLC System: Degassers, Pumps, and Autosamplers.
  • Alconox, Inc. (2024, April 10). Cleaning HPLC Systems and HPLC Glassware - TechNotes.
  • Hawach. (2020, January 9). Why Does Baseline Drift Appear in HPLC Column.
  • Axion Labs. (n.d.). Clean A Reverse-Phase HPLC Column in 2 Simple Steps.
  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
  • Waters. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Separation Science. (n.d.). Common HPLC Degasser Issues and Solutions.
  • Biotech Fluidics. (n.d.). Troubleshooting degassing problems in HPLC.
  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
  • Nacalai Tesque. (n.d.). 2. Preparation of mobile phase for HPLC 1) Organic solvent.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2024, December 16). How to Handle Baseline Noise in HPLC for Accurate Results.
  • Semantic Scholar. (1998, March 1). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction.
  • PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

Sources

Troubleshooting

stabilizing 1-(2,3-Dichlorophenyl)urea solutions for long-term storage

Technical Support Center: Stability & Storage of 1-(2,3-Dichlorophenyl)urea Ticket ID: DCPU-STAB-001 Topic: Stabilization of 1-(2,3-Dichlorophenyl)urea (DCPU) Solutions Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1-(2,3-Dichlorophenyl)urea

Ticket ID: DCPU-STAB-001 Topic: Stabilization of 1-(2,3-Dichlorophenyl)urea (DCPU) Solutions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

1-(2,3-Dichlorophenyl)urea (DCPU) is a phenylurea derivative often utilized as a reference standard in herbicide metabolite tracking or as a specific inhibitor in biological assays. While chemically robust in solid form, DCPU exhibits significant instability in solution due to hydrolytic cleavage of the urea bridge and solvent-induced precipitation .

This guide provides a self-validating protocol to maintain solution integrity for >6 months. The core principle is the exclusion of water from organic stock solutions to prevent the formation of 2,3-dichloroaniline, a toxic degradation product that compromises assay validity.

Module 1: Solvent Selection & Stock Preparation

The Core Problem: Phenylureas are prone to "crash-out" (precipitation) upon dilution into aqueous media and hydrolysis if stored in hygroscopic solvents.

Scientific Rationale:

  • Solubility: DCPU has low water solubility (estimated <50 mg/L).[1] It requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to disrupt the crystal lattice.

  • Hygroscopicity Risk: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere. Water acts as a nucleophile, attacking the carbonyl carbon of the urea linkage, leading to irreversible degradation [1].

Optimized Protocol: Anhydrous Stock Preparation
ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Minimizes initial water content to <0.005%.
Concentration 10 mM - 50 mM High enough to allow small spiking volumes (avoiding solvent toxicity in cells) but below saturation limits to prevent crystal growth at -20°C.
Vessel Amber Glass Vials (Silanized)Amber glass prevents photolysis; silanization prevents adsorption of the hydrophobic phenyl ring to glass walls.
Headspace Argon or Nitrogen Gas Displaces humid air to prevent moisture uptake during storage.

Step-by-Step Workflow:

StockPrep Step1 Weigh DCPU Solid (Calibrated Balance) Step2 Add Anhydrous DMSO (In Fume Hood) Step1->Step2 Avoid humidity Step3 Vortex/Sonicate (30 sec, Room Temp) Step2->Step3 Dissolution Step4 Aliquot into Amber Vials Step3->Step4 Minimize air exposure Step5 Purge Headspace (N2/Ar Gas) Step4->Step5 Remove O2/H2O Step6 Store at -20°C (Desiccated) Step5->Step6 Long-term stability

Figure 1: Critical workflow for preparing stable DCPU stock solutions. Note the specific step for headspace purging to prevent moisture ingress.

Module 2: Degradation Mechanisms & Prevention[2]

The Core Problem: Users often report "loss of potency" or "color change" over time. This is usually chemical degradation, not just precipitation.

Mechanism: The urea linkage (–NH–CO–NH–) is susceptible to hydrolysis, particularly in the presence of water and extreme pH.

  • Acid/Base Catalysis: While neutral pH is relatively stable, alkaline conditions significantly accelerate hydrolysis [2].

  • Product Toxicity: Hydrolysis yields 2,3-dichloroaniline . Anilines are often more toxic than the parent urea and can interfere with absorbance/fluorescence readouts due to oxidation (browning).

Degradation Pathway:

Degradation DCPU 1-(2,3-Dichlorophenyl)urea (Active Compound) Transition Tetrahedral Intermediate DCPU->Transition Nucleophilic Attack Water + H2O / OH- Water->Transition Products Degradation Products Transition->Products Bond Cleavage SubProduct1 2,3-Dichloroaniline (Toxic/Color Change) Products->SubProduct1 SubProduct2 Ammonia (NH3) + CO2 Products->SubProduct2

Figure 2: Hydrolytic degradation pathway of DCPU. The formation of 2,3-dichloroaniline is irreversible and alters the toxicological profile of the solution.

Module 3: Troubleshooting & FAQ

Q1: My solution turned slightly yellow/brown after 3 months at 4°C. Is it safe to use?

  • Diagnosis: Likely oxidative degradation of the aniline hydrolysis product.

  • Answer: Discard immediately. The color change indicates that hydrolysis has already occurred (generating 2,3-dichloroaniline), which subsequently oxidized. Your effective concentration of DCPU is unknown, and the breakdown products may cause off-target effects.

Q2: I see white crystals when I add my DMSO stock to cell culture media.

  • Diagnosis: "Crash-out" precipitation. The hydrophobicity of the dichlorophenyl ring drives the molecule out of solution when the water content exceeds ~99%.

  • Solution:

    • Sonicate the media immediately after addition (if the assay allows).

    • Intermediate Dilution: Dilute the stock 1:10 in pure ethanol first, then add that to the media. Ethanol solvates the phenyl ring better than water during the transition.

    • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v), but the DCPU concentration must remain below its aqueous solubility limit (approx. 40-50 µM).

Q3: Can I freeze-thaw the stock solution?

  • Answer: Limit to 3 cycles maximum .

  • Reasoning: Each thaw cycle introduces condensation (water) into the cold DMSO. Repeated cycling pumps water into the hygroscopic solvent, accelerating hydrolysis.

  • Best Practice: Aliquot stocks into single-use vials (e.g., 20 µL or 50 µL) immediately after preparation.

Q4: How do I verify if my stock is still good?

  • Method: HPLC-UV.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile:Water (60:40).

  • Detection: 254 nm.

  • Sign of Failure: Appearance of a new peak at a lower retention time (the aniline is more polar and elutes earlier than the urea parent).

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Precipitation Visible Particles/Cloudiness Start->Precipitation ColorChange Yellowing/Browning Start->ColorChange CheckSolvent Is solvent anhydrous DMSO? Precipitation->CheckSolvent Analyze Run HPLC Check ColorChange->Analyze WarmUp Warm to 37°C & Sonicate CheckSolvent->WarmUp Yes Reprepare Discard & Reprepare (Moisture Contamination) CheckSolvent->Reprepare No/Unknown NewPeak New Peak Observed? Analyze->NewPeak Discard Discard (Hydrolysis) NewPeak->Discard Yes Filter Filter (0.2 µm) & Use (Minor Impurity) NewPeak->Filter No

Figure 3: Decision matrix for diagnosing solution instability. Follow the logic flow to determine if the sample can be salvaged.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. (Note: DCPU shares core phenylurea stability characteristics with Diuron).

  • Royal Society of Chemistry. (2025). Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Urea Derivatives.

  • National Institutes of Health (NIH). (2025). Biodegradation of phenylurea herbicides and metabolites. PubMed Central.

Sources

Optimization

Technical Support Center: Improving Selectivity in the Chlorination of Phenylurea Precursors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective chlorination of phenylurea precursors. Phenylureas are a critical class of compounds in pharmaceuticals and agrochemicals, and controlling the position and degree of chlorination is paramount for achieving desired biological activity and minimizing impurities. This document is structured to help you diagnose and resolve common selectivity challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aromatic chlorination on a phenylurea precursor?

A1: The chlorination of the aromatic ring on a phenylurea molecule is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The urea moiety (-NH-CO-NR'R'') is a strongly activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be donated into the aromatic system. The reaction generally proceeds via a three-step mechanism:

  • Generation of an Electrophile (Cl⁺): A strong electrophile, notionally a chloronium ion (Cl⁺), is generated. This is typically achieved by reacting a chlorine source (like Cl₂ or SO₂Cl₂) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or through the use of an inherently electrophilic agent like N-Chlorosuccinimide (NCS).[1][2][3]

  • Formation of the Arenium Ion: The π-electrons of the phenyl ring attack the electrophilic chlorine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bonded to the chlorine, restoring the aromatic system and yielding the chlorinated phenylurea product.[1][5]

Q2: My reaction is producing a mixture of products. What are the main types of selectivity issues I should be aware of?

A2: With phenylurea precursors, you will primarily encounter three selectivity challenges:

  • Regioselectivity: This refers to the position of chlorination on the aromatic ring. Because the urea group is an ortho-, para- director, you will almost always get a mixture of these two isomers. The challenge is to maximize the yield of the desired isomer (e.g., achieving high para-selectivity).

  • Control of Over-chlorination: The urea group is highly activating, making the mono-chlorinated product more reactive than the starting material. This can lead to the formation of di- or even tri-chlorinated byproducts.

  • Chemoselectivity (C- vs. N-Chlorination): The nitrogen atoms of the urea group are also nucleophilic and can be chlorinated, leading to N-chloro-phenylurea byproducts.[6][7] This competes with the desired C-H chlorination on the aromatic ring.

Q3: How do I choose the right chlorinating agent for my experiment?

A3: The choice of chlorinating agent is critical and depends on the reactivity of your specific phenylurea substrate and the desired selectivity. Highly reactive substrates may require milder agents to prevent over-chlorination.

Chlorinating AgentTypical Use & CharacteristicsKey Considerations
Chlorine Gas (Cl₂) Highly reactive, inexpensive, and effective, but can be difficult to handle and often leads to over-chlorination.[8] Requires a Lewis acid catalyst for aromatic chlorination.High reactivity can lead to poor selectivity. Safety precautions are critical due to toxicity and handling challenges.[8][9]
Sulfuryl Chloride (SO₂Cl₂) A versatile and convenient liquid source of chlorine. Its reactivity can be tuned with catalysts, offering better control than Cl₂.[10][11] Often used for selective chlorination of activated aromatics.Can decompose to release toxic gases. Reactions can be highly exothermic. Selectivity is highly dependent on solvent and catalyst choice.[11]
N-Chlorosuccinimide (NCS) A solid, easy-to-handle reagent. Generally milder than Cl₂ or SO₂Cl₂, making it suitable for activated aromatic rings where over-chlorination is a concern.[12][13]Often requires an acid catalyst to chlorinate less reactive aromatic rings. Can sometimes favor N-chlorination under certain conditions.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yields significant dichlorinated byproducts (Over-chlorination).

Root Cause Analysis: This issue arises because the electron-donating urea group activates the aromatic ring, making the initial monochlorinated product even more susceptible to a second electrophilic attack than the starting material.

Solutions & Protocols:

  • Control Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. Start with a substoichiometric amount (e.g., 0.95 equivalents) and slowly work up to 1.0-1.1 equivalents based on reaction monitoring.

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) will decrease the overall reaction rate, giving the mono-chlorination a kinetic advantage over di-chlorination.

  • Slow Addition of Reagents: Instead of adding the chlorinating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material.

  • Choose a Milder Chlorinating Agent: Switch from a highly reactive agent like Cl₂/FeCl₃ to a milder one like N-Chlorosuccinimide (NCS).

Caption: Troubleshooting flowchart for over-chlorination.

Problem 2: The reaction produces the wrong regioisomer (e.g., too much ortho-chloro product instead of the desired para-isomer).

Root Cause Analysis: While the urea group directs to both ortho and para positions, the ratio is sensitive to steric hindrance and the reaction conditions. The ortho positions are electronically favored (two possible resonance structures for the arenium ion intermediate), but sterically hindered by the bulky urea group.

Solutions & Protocols:

  • Leverage Steric Hindrance:

    • Solvent Choice: Bulky, non-coordinating solvents can exacerbate steric hindrance around the ortho positions, favoring para substitution.

    • Bulky Catalysts: Using a sterically demanding Lewis acid or organocatalyst can physically block the ortho positions, directing the electrophile to the more accessible para position.

  • Employ Organocatalysis: Recent studies have shown that specific organocatalysts can dramatically influence regioselectivity. For example, secondary amines used with sulfuryl chloride can promote high ortho-selectivity, while other systems using BINAPO derivatives can achieve high para-selectivity.[10][14][15] This is a powerful tool for tuning the outcome.

Data from related phenol systems demonstrates the principle of catalyst control, which can be applied to phenylureas.

Catalyst SystemSubstrate ExampleRatio (ortho:para)Reference
(S)-Diphenylprolinol (1 mol%)Phenol≤99:1[10][11]
Nagasawa's bis-thiourea (1 mol%)PhenolHigh ortho[10][11]
Acetonitrile / (S)-BINAPO (5 mol%)Phenol≤4:96[10][11]
  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the phenylurea precursor (1.0 eq.) and the selected para-directing organocatalyst (e.g., (S)-BINAPO, 5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or diisopropyl ether).[10]

  • Cooling: Cool the reaction mixture to the optimized temperature (e.g., 0 °C).

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq.) in the same solvent to the reaction mixture over 1-2 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16][17] The disappearance of the starting material and the formation of a single major product spot/peak indicates completion.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up & Purification: Perform an aqueous work-up, dry the organic layer, and purify the product using column chromatography or recrystallization to isolate the desired para-chloro-phenylurea isomer.

Problem 3: Significant N-chlorination is observed instead of aromatic ring chlorination.

Root Cause Analysis: The nitrogen atoms in the urea linkage are nucleophilic and can react with the electrophilic chlorine source, especially under neutral or basic conditions. This forms an unstable N-Cl bond, which can complicate the reaction and purification.[18]

Solutions & Protocols:

  • Control pH with Acid: Performing the reaction under acidic conditions is the most effective way to suppress N-chlorination. The acid protonates the urea nitrogens, making them non-nucleophilic and directing the electrophile exclusively to the activated aromatic ring.

  • Choice of Chlorinating Agent/Catalyst: Using a pre-formed complex of a Lewis acid and a chlorinating agent (e.g., Cl₂-AlCl₃) generates a highly potent electrophile (Cl⁺) that strongly favors reaction with the π-system of the aromatic ring over the protonated nitrogens. Studies on the chlorination of urea itself show that the reaction mechanism and active chlorinating species are highly pH-dependent.[19]

G Neutral_pH Neutral / Basic pH Phenylurea Phenylurea Precursor Neutral_pH->Phenylurea N-atoms are nucleophilic Acidic_pH Acidic pH (H+) Acidic_pH->Phenylurea N-atoms are protonated (deactivated) N_Chloro N-Chlorinated Product Phenylurea->N_Chloro Favored Ring_Chloro Ring-Chlorinated Product (ortho/para) Phenylurea->Ring_Chloro Favored Electrophile Chlorinating Agent (e.g., SO₂Cl₂)

Caption: Influence of pH on C- vs. N-chlorination.

References

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Journal of Organic Chemistry. [Link]

  • Dabco-catalysed selective chlorination of aromatics. ResearchGate. [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Semantic Scholar. [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ACS Publications. [Link]

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Publishing. [Link]

  • Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection. PubMed. [Link]

  • Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection. ResearchGate. [Link]

  • Method for chlorination of methylated aromatic compounds.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]

  • Reaction mechanism for chlorination of urea. PubMed. [Link]

  • Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. ACS Publications. [Link]

  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]

  • running a chlorination reaction under dry conditions. Reddit. [Link]

  • Mechanism of Electrophilic Substitution Reaction. BYJU'S. [Link]

  • Troubleshooting synthesis of halazone from dichloramine-T. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Chlorination. American Chemical Society. [Link]

  • Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Semantic Scholar. [Link]

  • Monitoring of phenylurea and propanil herbicides in river water by solid-phase-extraction high performance liquid chromatography with photoinduced-fluorimetric detection. ResearchGate. [Link]

  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. [Link]

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. [Link]

  • Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Wiley Online Library. [Link]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]

  • Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry LibreTexts. [Link]

  • Mechanism of Halogenation: Electrophilic Substitution Reaction. YouTube. [Link]

  • Electrophilic Substitution In Haloarenes. YouTube. [Link]

  • Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]

  • Comparison of chlorination of urea in inert gas clustered system... ResearchGate. [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. RSC Publishing. [Link]

  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PMC. [Link]

  • Chlorination - Common Conditions. University of Rochester. [Link]

  • Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism. PubMed. [Link]

  • Phenylurea Herbicides. ResearchGate. [Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. [Link]

  • N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. Walsh Medical Media. [Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PMC. [Link]

  • Selective chlorination of iminosydnones for fast release of amide, sulfonamide and urea-containing drugs. RSC Publishing. [Link]

  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. ScienceDirect. [Link]

  • Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. RSC Publishing. [Link]

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Reference Data & Comparative Studies

Validation

Precision in Phenylurea Assays: A Comparative Guide to 1-(2,3-Dichlorophenyl)urea Reproducibility

Part 1: Executive Technical Summary In the screening of phenylurea derivatives for cytokinin-like activity or enzyme inhibition (e.g., sEH, PSII), 1-(2,3-Dichlorophenyl)urea (2,3-DCPU) presents a unique set of reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

In the screening of phenylurea derivatives for cytokinin-like activity or enzyme inhibition (e.g., sEH, PSII), 1-(2,3-Dichlorophenyl)urea (2,3-DCPU) presents a unique set of reproducibility challenges compared to its more stable and widely utilized isomer, 1-(3,4-Dichlorophenyl)urea (3,4-DCPU) , or the gold-standard Thidiazuron (TDZ) .[1]

While 3,4-DCPU is a well-characterized metabolite of the herbicide Diuron, the 2,3-isomer is frequently encountered in Structure-Activity Relationship (SAR) libraries.[1] Its reproducibility is often compromised by two factors:

  • Steric Hindrance: The ortho (2-position) substitution twists the phenyl ring out of planarity with the urea bridge, altering binding kinetics compared to planar analogs.[1]

  • Aggregation-Based False Positives: Like many lipophilic ureas, 2,3-DCPU is prone to forming colloidal aggregates in aqueous buffers, leading to non-specific protein sequestration.[1]

This guide provides the protocols required to distinguish true biological activity from physicochemical artifacts.

Part 2: Comparative Performance Analysis

The following data synthesizes performance characteristics across three standard biological contexts: Cytokinin Bioassays (Callus Growth), Enzyme Inhibition (sEH), and Solubility/Stability.[1]

Table 1: Physicochemical & Biological Profile
Feature1-(2,3-Dichlorophenyl)urea (Target)1-(3,4-Dichlorophenyl)urea (Isomer Control)Thidiazuron (TDZ) (Gold Standard)
CAS Registry 2327-02-82327-02-8 (Generic) / 2008-58-451707-55-2
Molecular Geometry Non-Planar (Ortho-clash)Planar (Favors intercalation)Planar Heterocycle
Aq.[1] Solubility Low (<50 µM without co-solvent)Moderate (~180 µM)High (>200 µM)
Cytokinin Activity Weak/Inactive (Due to steric twist)Moderate Potent (nM range)
False Positive Risk High (Colloidal Aggregation)ModerateLow
Primary Utility SAR Negative Control / ImpurityDiuron Metabolite StandardTissue Culture Potency
Experimental Insight: The "Ortho-Effect"

In cytokinin bioassays (e.g., Tobacco Pith or Soybean Callus), reproducibility fails when researchers assume 2,3-DCPU behaves like TDZ.[1]

  • Observation: 3,4-substituted ureas often show high activity.[1]

  • Reality: The 2,3-substitution forces the phenyl ring to rotate, breaking the planar alignment required for the cytokinin receptor pocket.[1]

  • Reproducibility Trap: If you observe "high activity" for 2,3-DCPU, it is likely an experimental artifact (precipitation on tissue) or sample contamination with the 3,4-isomer.[1]

Part 3: The Self-Validating Protocol

To ensure data integrity, you must treat 2,3-DCPU as a "Promiscuous Inhibitor" candidate until proven otherwise.[1] This protocol incorporates a Detergent-Based Control to validate specific binding.[1]

Phase A: Stock Preparation (The Critical Step)

Do not use DMSO stocks older than 1 week.[1] Phenylureas are prone to "crashing out" upon freeze-thaw cycles.[1]

  • Solvent: Dissolve solid 2,3-DCPU in 100% DMSO to a concentration of 10 mM .

  • Sonication: Sonicate for 5 minutes at 40°C. Visual clarity is not sufficient evidence of solvation; micro-crystals may persist.

  • QC Check: Dilute 1:100 into PBS. Measure OD600. If OD > 0.005, the compound is precipitating.

Phase B: The "Detergent Challenge" Assay

This workflow distinguishes true inhibition from colloidal aggregation.

Materials:

  • Assay Buffer (specific to your target, e.g., Kinase Buffer).[1]

  • Triton X-100 (Freshly prepared 0.1% solution).[1]

  • Target Enzyme/Cell Line.

Workflow:

  • Baseline: Run the assay with 2,3-DCPU at IC50 concentration.

  • Challenge: Repeat the assay adding 0.01% Triton X-100 to the buffer.

  • Interpretation:

    • Result A (Reproducible): Inhibition persists with Triton.[1] -> True Binder.

    • Result B (Artifact): Inhibition disappears/drops significantly with Triton.[1] -> False Positive (Aggregator).

Part 4: Mechanism & Visualization

Diagram 1: The "Ortho-Twist" & Activity Loss

This diagram illustrates why 2,3-DCPU fails to reproduce the potency of its 3,4-isomer counterpart in receptor-based assays.

IsomerActivity cluster_0 Target: 1-(2,3-Dichlorophenyl)urea cluster_1 Control: 1-(3,4-Dichlorophenyl)urea DCPU23 2,3-DCPU (Ortho-Substitution) Steric Steric Clash (H-Bond Disruption) DCPU23->Steric Cl- group blocks rotation Twist Non-Planar Conformation Steric->Twist ReceptorFail Receptor Mismatch (Low Activity) Twist->ReceptorFail Cannot enter pocket DCPU34 3,4-DCPU (Meta/Para-Substitution) Planar Planar Conformation DCPU34->Planar No steric hindrance ReceptorFit Receptor Fit (Moderate Activity) Planar->ReceptorFit Intercalates

Caption: Structural causality of biological activity. The 2,3-isomer's steric clash prevents the planar conformation required for many phenylurea binding pockets.[1]

Diagram 2: The Solubility Decision Tree

Follow this logic flow to validate your assay data.

AssayValidation Start Start: 2,3-DCPU Assay SolubilityCheck Step 1: Nephelometry/OD600 (Buffer only) Start->SolubilityCheck IsSoluble Is OD600 < 0.005? SolubilityCheck->IsSoluble Precipitation STOP: Compound Precipitated (Data Invalid) IsSoluble->Precipitation No RunAssay Step 2: Run Bioassay IsSoluble->RunAssay Yes TritonCheck Step 3: Detergent Challenge (Add 0.01% Triton X-100) RunAssay->TritonCheck Compare Compare IC50 (+/- Detergent) TritonCheck->Compare TrueBinder Activity Retained (Valid Specific Binder) Compare->TrueBinder Same IC50 Aggregator Activity Lost (False Positive/Aggregator) Compare->Aggregator IC50 Shift > 5x

Caption: Logical workflow for distinguishing specific binding from aggregation artifacts in lipophilic urea assays.

References

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas.[2] Proceedings of the Royal Society of London. Series B, Biological Sciences, 165(999), 245–265.[1] Link[1]

    • Key Finding: Establishes the structure-activity relationship where ortho-substitution (2,3-DCPU) significantly lowers cytokinin activity compared to meta-substitution.[1]

  • Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[1] Plant Biology, 11, 19-28.[1] Link

    • Key Finding: Reviews the biological activity of urea derivatives, highlighting Thidiazuron as the stable altern
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553.[1] Link[1]

    • Key Finding: The authoritative protocol for using Triton X-100 to identify aggregation-based false positives common in phenylurea screening.
  • PubChem Compound Summary. Urea, (3,4-dichlorophenyl)- (Diuron-desdimethyl).[1] National Center for Biotechnology Information. Link

    • Key Finding: Provides physicochemical properties for the 3,4-isomer for comparison.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Characterization of 1-(2,3-Dichlorophenyl)urea

This guide provides an in-depth comparison of the expected spectroscopic data for 1-(2,3-Dichlorophenyl)urea with established literature values for structurally related compounds. As a crucial molecule in various researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the expected spectroscopic data for 1-(2,3-Dichlorophenyl)urea with established literature values for structurally related compounds. As a crucial molecule in various research domains, including drug development and chemical synthesis, its unambiguous identification through spectroscopic methods is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive reference, detailing the theoretical underpinnings of the spectroscopic signatures of this compound and providing practical, step-by-step protocols for data acquisition and analysis.

The Importance of Spectroscopic Verification

In the synthesis and application of pharmacologically and industrially relevant molecules like 1-(2,3-Dichlorophenyl)urea, confirmation of the chemical structure is a non-negotiable step. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, revealing its functional groups, the connectivity of its atoms, and its overall molecular weight. This multi-faceted approach ensures the identity and purity of the compound, which is critical for reproducible and reliable downstream applications.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like 1-(2,3-Dichlorophenyl)urea, from sample preparation to data interpretation and comparison with literature values.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of 1-(2,3-Dichlorophenyl)urea purification Purification (e.g., Recrystallization) synthesis->purification ftir FTIR Spectroscopy purification->ftir Sample Prep: KBr Pellet or Nujol Mull nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Sample Prep: Dissolution in a Deuterated Solvent ms Mass Spectrometry purification->ms Sample Prep: Dissolution and Ionization data_analysis Spectral Data Analysis ftir->data_analysis nmr->data_analysis ms->data_analysis lit_comparison Comparison with Literature Values data_analysis->lit_comparison structure_confirmation Structure Confirmation lit_comparison->structure_confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-(2,3-Dichlorophenyl)urea.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. For 1-(2,3-Dichlorophenyl)urea, we expect to observe characteristic peaks for the N-H, C=O, and C-N bonds of the urea moiety, as well as vibrations associated with the dichlorinated aromatic ring.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the dried 1-(2,3-Dichlorophenyl)urea sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference.

Comparison of Expected FTIR Data with Literature Values
Functional GroupExpected Wavenumber (cm⁻¹) for 1-(2,3-Dichlorophenyl)ureaLiterature Wavenumber (cm⁻¹) for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea[3]
N-H Stretch3400-3200 (two bands)N/A (tertiary amide)
C-H Stretch (Aromatic)3100-3000~3050
C=O Stretch (Urea)1680-1630~1640
N-H Bend1620-1580N/A
C=C Stretch (Aromatic)1600-1450~1580, 1470
C-N Stretch1470-1440~1450
C-Cl Stretch800-600Not specified

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 1-(2,3-Dichlorophenyl)urea in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Standard parameters for acquisition, such as the number of scans and relaxation delay, should be optimized for the specific instrument and sample concentration.

Comparison of Expected NMR Data with Literature Values

Direct experimental NMR data for 1-(2,3-Dichlorophenyl)urea is not widely published. However, we can predict the chemical shifts and splitting patterns based on the analysis of similar compounds. The protons on the dichlorinated phenyl ring will appear in the aromatic region, and their splitting pattern will be influenced by their relative positions and coupling to each other. The protons of the urea group will appear as distinct signals. For comparison, ¹H and ¹³C NMR data for 1,3-diphenylurea are provided.[4]

Expected ¹H NMR Data for 1-(2,3-Dichlorophenyl)urea:

Proton(s)Expected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic CH (position 4)7.2-7.4Triplet (t) or Doublet of doublets (dd)
Aromatic CH (position 5)7.0-7.2Triplet (t) or Doublet of doublets (dd)
Aromatic CH (position 6)7.8-8.2Doublet (d) or Doublet of doublets (dd)
NH (amide)8.5-9.5Singlet (s)
NH₂ (amine)5.5-6.5Singlet (s)

Literature ¹H NMR Data for 1,3-Diphenylurea (in DMSO-d₆): [4]

Proton(s)Chemical Shift (δ, ppm)Multiplicity
NH8.65Singlet (s)
Aromatic CH7.45Doublet (d)
Aromatic CH7.28Triplet (t)
Aromatic CH6.96Triplet (t)

Expected ¹³C NMR Data for 1-(2,3-Dichlorophenyl)urea:

Carbon(s)Expected Chemical Shift (δ, ppm)
C=O (Urea)153-158
C-Cl (Aromatic)130-135
C-N (Aromatic)138-142
CH (Aromatic)118-130

Literature ¹³C NMR Data for 1,3-Diphenylurea (in DMSO-d₆): [4]

Carbon(s)Chemical Shift (δ, ppm)
C=O (Urea)153.0
C-N (Aromatic)140.2
CH (Aromatic)129.3
CH (Aromatic)122.3
CH (Aromatic)118.7

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. For 1-(2,3-Dichlorophenyl)urea, we would expect to see a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of two chlorine atoms.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecules.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparison of Expected Mass Spectrum Data with Literature Values

The molecular weight of 1-(2,3-Dichlorophenyl)urea (C₇H₆Cl₂N₂O) is approximately 205.04 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z 205. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), we expect to see characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. For comparison, the mass spectrum data for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea is available from the NIST WebBook.[3] The fragmentation pattern of the dichlorophenyl portion of this molecule will be informative for predicting the fragmentation of 1-(2,3-Dichlorophenyl)urea.

Expected Mass Spectrum Data for 1-(2,3-Dichlorophenyl)urea:

IonExpected m/z
[M]⁺205
[M+2]⁺207
[M+4]⁺209
[C₆H₃Cl₂N]⁺160
[C₆H₃Cl₂]⁺145

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of 1-(2,3-Dichlorophenyl)urea. By employing a combination of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can confidently verify the structure and purity of their synthesized material. The provided protocols and comparative data serve as a valuable resource for ensuring the quality and reliability of research involving this important chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

  • NIST. (n.d.). Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry—A European Journal. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... Retrieved from [Link]

  • PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2,6-dichlorophenyl)-3-(1,3-dimethylbutyl)urea. Retrieved from [Link]

  • NIST. (n.d.). Urea. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3,5-dichlorophenyl)-3-[(2-methyl-3-benzofuranyl)methyl]urea. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • KingDraw. (n.d.). Urea, 3-(3,4-dichlorophenyl)-1-(2,2-diethoxyethyl)-. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2023). Retrieved from [Link]

  • AERU. (2024). 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 1-(2,3-Dichlorophenyl)urea

[1] Executive Summary & Immediate Directive Do not dispose of 1-(2,3-Dichlorophenyl)urea (DCPU) down the drain or in general trash. [1] This compound is a halogenated aromatic urea .[1] Its chemical stability, driven by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directive

Do not dispose of 1-(2,3-Dichlorophenyl)urea (DCPU) down the drain or in general trash. [1]

This compound is a halogenated aromatic urea .[1] Its chemical stability, driven by the dichloro-substitution on the phenyl ring, renders it persistent in the environment and toxic to aquatic systems.[1] Improper disposal poses significant regulatory risks (RCRA non-compliance) and environmental hazards.[1]

The mandated disposal route is High-Temperature Incineration (with acid gas scrubbing) via a licensed hazardous waste contractor. [1]

Chemical Profile & Hazard Assessment

To manage this waste effectively, one must understand the "Why" behind the protocol. The presence of chlorine atoms on the aromatic ring dictates the waste stream classification.[1]

PropertyData / CharacteristicOperational Implication
Chemical Structure Chlorinated PhenylureaMUST be segregated into Halogenated waste streams.[1]
Physical State Solid (Crystalline)minimize dust generation; use antistatic liners if possible.[1]
Combustion Byproducts HCl, NOx, CO, CO2Incineration requires scrubbers to neutralize Hydrochloric Acid (HCl).[1]
Aquatic Toxicity High (Class 9 Environmentally Hazardous)Zero-tolerance policy for sink/drain disposal.[1]
Reactivity Stable; Incompatible with strong oxidizersKeep separate from nitric acid, perchlorates, or permanganates.

Scientist’s Note: The 2,3-dichloro substitution pattern increases the compound's lipophilicity and resistance to microbial degradation compared to non-chlorinated ureas.[1] This persistence is why we treat it as an environmental pollutant regardless of concentration.[1]

Pre-Disposal Protocol: Segregation & Packaging

Objective: Prepare the waste for safe transport and thermal destruction.

A. Waste Stream Segregation (The "Halogen Rule")

In chemical waste management, cost and safety are driven by halogen content.[1]

  • Correct Stream: Halogenated Organic Waste .[1]

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[1] Halogenated waste (containing Cl, F, Br) cannot be used this way without specific emission controls for acid gases (like HCl).[1] Mixing DCPU with non-halogenated solvents contaminates the cheaper stream, forcing the entire volume to be treated as expensive halogenated waste.[1]

B. Packaging Steps
  • Solid Waste (Pure Substance/Spill Debris):

    • Place in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined fiber drum.

    • Labeling: Must read "Hazardous Waste - Toxic, Solid, Organic, Halogenated."[1]

    • Constituent Listing: Explicitly write "1-(2,3-Dichlorophenyl)urea" on the tag.[1] Do not use abbreviations like "DCPU" which external contractors may not recognize.

  • Liquid Waste (Mother Liquors/Solutions):

    • Collect in the Halogenated Solvent carboy (e.g., with Dichloromethane or Chloroform waste).[1]

    • Ensure the container is rated for solvents (HDPE or fluorinated plastic).[1]

    • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acids, neutralize before combining to prevent gas generation in the waste container.[1]

Disposal Workflow Diagram

The following decision tree illustrates the logical flow from generation to final destruction.

DCPU_Disposal Start Waste Generation 1-(2,3-Dichlorophenyl)urea StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution SolidPkg Package in HDPE Jar or Double-Lined Drum Solid->SolidPkg LiquidSeg Segregate to HALOGENATED Stream Liquid->LiquidSeg Label Label: 'Hazardous Waste' List Constituent Explicitly SolidPkg->Label LiquidSeg->Label Storage Satellite Accumulation Area (Max 90 Days) Label->Storage Pickup EHS / Contractor Pickup Storage->Pickup Destruction High-Temp Incineration (w/ HCl Scrubbing) Pickup->Destruction

Figure 1: Operational decision tree for DCPU waste management, prioritizing the halogenated waste stream to ensure proper thermal destruction.[1]

Spill Management & Emergency Response

Protocol for minor laboratory spills (< 50g).[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If dust is visible, use an N95 respirator or work within a fume hood.[1]

  • Containment:

    • Do not dry sweep. Dry sweeping generates dust which can be inhaled.[1]

    • Wet Method: Cover the spill with a paper towel dampened with water or a compatible solvent (ethanol) to suppress dust.[1]

  • Cleanup:

    • Scoop the damp material and towels into a wide-mouth waste jar.[1]

    • Wipe the surface 3 times with soap and water.[1]

  • Disposal: Label the jar as "Hazardous Waste - Debris contaminated with 1-(2,3-Dichlorophenyl)urea" and place in the solid waste stream.[1]

References & Regulatory Grounding[1][2]

  • PubChem. 1-(3,4-Dichlorophenyl)urea (Diuron) Compound Summary. (Used as surrogate for chlorinated phenylurea class properties and aquatic toxicity data).[1] National Library of Medicine.[1]

  • Sigma-Aldrich. Safety Data Sheet: 1-(2,3-Dichlorophenyl)urea. (Verifying physical state and acute toxicity warnings).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents (F-List) and Characteristic Wastes.

  • Fisher Scientific. Laboratory Chemical Disposal Guide. (General protocols for organic solids).

Sources

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